4'-Aminoacetophenone Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-aminophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYIZBVMHJGJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633030 | |
| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41784-08-1 | |
| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminoacetophenone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4'-Aminoacetophenone Hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental methodologies, and provides visualizations for key processes.
General and Structural Information
This compound is the hydrochloride salt of the organic compound 4'-Aminoacetophenone. The addition of hydrochloric acid to the amino group of 4'-Aminoacetophenone increases its polarity and, consequently, its solubility in aqueous solutions.
| Identifier | Value |
| IUPAC Name | 1-(4-aminophenyl)ethanone;hydrochloride[1] |
| Synonyms | 4'-Aminoacetophenone HCl, p-Aminoacetophenone hydrochloride, 1-(4-Aminophenyl)ethanone hydrochloride |
| CAS Number | 41784-08-1[1][2] |
| Molecular Formula | C₈H₁₀ClNO[1][2] |
| Molecular Weight | 171.62 g/mol [1][2] |
| Parent Compound | 4-Aminoacetophenone (CAS: 99-92-3)[3] |
Physical Properties
The physical properties of this compound are summarized below. It is important to note that while some data for the hydrochloride salt is available, much of the publicly accessible information pertains to its parent compound, 4'-Aminoacetophenone.
| Property | Value |
| Appearance | White to light yellow powder or crystals.[4][5] |
| Melting Point | Data for the hydrochloride salt is not readily available. The parent compound, 4-Aminoacetophenone, has a melting point range of 103-107 °C. |
| Boiling Point | Not applicable for the salt; the parent compound boils at 293-295 °C.[6] |
| Solubility | Soluble in water.[4] The parent compound is soluble in hot water, ethanol, ether, and dilute acids, with limited solubility in benzene and cold water.[6] |
Chemical Properties and Reactivity
This compound is generally stable under normal conditions.[7] However, it is advisable to store it in a cool, dark place and to avoid contact with strong oxidizing agents.[8] The reactivity of the compound is primarily dictated by the functional groups of its parent molecule, 4-Aminoacetophenone.
The aromatic amine can undergo diazotization reactions, and the ketone functional group can participate in various condensation reactions. For instance, 4-Aminoacetophenone can be used in the synthesis of chalcone derivatives and azo dyes.[9]
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are provided below.
Synthesis of this compound
This protocol describes the preparation of this compound from 4-Aminoacetophenone.
Materials:
-
4'-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 4'-Aminoacetophenone in a minimal amount of ethanol in a beaker with stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution.
-
Continue stirring the mixture at room temperature for 1-2 hours. A precipitate of this compound should form.
-
To enhance precipitation, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the purified this compound in a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of this compound.
Melting Point Determination
This protocol outlines the determination of the melting point using the capillary method.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is finely powdered by grinding it in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Caption: Experimental workflow for melting point determination.
Quantitative Solubility Determination (UV-Vis Spectroscopy)
This protocol describes a method to quantify the solubility of this compound in a given solvent.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent of interest (e.g., water, ethanol)
-
Sample of this compound
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.
-
Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Generation of a Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration. This is the calibration curve.
-
Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: Filter the saturated solution to remove any undissolved solid. Dilute a known volume of the clear filtrate with the solvent to bring its absorbance within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at that temperature.
Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
The solution should be free of any solid particles. If particulates are present, filter the solution into the NMR tube.
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Stability and Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7] While specific stability studies are not widely published, as a hydrochloride salt of an amine, it is expected to be more stable to oxidation than its free base. For long-term storage, refrigeration is recommended. For products without a specified expiration date, it is good practice to re-evaluate their quality after one year.[10]
Logical Relationships in Analysis
The physical and chemical properties of this compound are interconnected and influence the selection of appropriate analytical methods and handling procedures.
Caption: Interrelationship of properties and analytical methods for 4'-Aminoacetophenone HCl.
References
- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 41784-08-1 [m.chemicalbook.com]
- 5. This compound | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 4'-Aminoacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 10. 4′-氨基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to 4'-Aminoacetophenone Hydrochloride for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and applications of 4'-Aminoacetophenone Hydrochloride, a key building block in pharmaceutical research.
Core Compound Data
This compound is the hydrochloride salt of 4'-Aminoacetophenone. It is a commercially available reagent frequently utilized in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The addition of hydrochloric acid to the parent compound, p-Aminoacetophenone, increases its water solubility.
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO | [1][2][3] |
| Molecular Weight | 171.62 g/mol | [1][2][3] |
| Monoisotopic Mass | 171.0450916 Da | [1][4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| CAS Number | 41784-08-1 | [1][3] |
| IUPAC Name | 1-(4-aminophenyl)ethanone;hydrochloride | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Covalently-Bonded Unit Count | 2 | [4] |
| Complexity | 125 | [1][4] |
| Water Solubility | Almost transparent in H₂O | [4] |
Experimental Protocols
4'-Aminoacetophenone is a versatile precursor in various organic syntheses. One of the most notable applications is in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and isoflavonoids with a wide range of biological activities.
General Protocol for the Preparation of this compound
The hydrochloride salt can be prepared by treating the free base, 4-aminoacetophenone, with hydrochloric acid.
Materials:
-
4-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or another suitable organic solvent)
Procedure:
-
Dissolve 4-aminoacetophenone in a minimal amount of a suitable organic solvent.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of 4-aminoacetophenone with various substituted aromatic aldehydes to synthesize 4'-amino chalcones.[6]
Materials:
-
4-Aminoacetophenone (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate and hexane (for column chromatography)
Procedure:
-
In a suitable reaction vessel, dissolve equimolar quantities (e.g., 0.001 mol) of 4-aminoacetophenone and the respective aryl aldehyde in a minimum amount of ethanol.
-
To this solution, slowly add an aqueous potassium hydroxide solution (e.g., 0.003 mol).
-
Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After 24 hours, pour the reaction mixture into crushed ice.
-
If necessary, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Key Synthetic Pathways and Workflows
The synthesis of biologically active compounds often involves multi-step processes. The following diagrams illustrate key experimental workflows starting from 4'-Aminoacetophenone.
Caption: Workflow for the Synthesis of 4'-Amino Chalcones via Claisen-Schmidt Condensation.
Applications in Drug Development and Research
4-Aminoacetophenone and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.
-
Anticancer Agents: Schiff bases derived from 4-aminoacetophenone can be complexed with metals like palladium(II) to create compounds that have shown cytotoxic effects against aggressive cancer cell lines, such as melanoma.
-
Anti-inflammatory Agents: Through Claisen-Schmidt condensation, 4-aminoacetophenone is used to synthesize chalcones, which are then converted into substituted pyrimidines. Some of these pyrimidines have demonstrated potent anti-inflammatory and analgesic activities.[7]
-
Enzyme Inhibition: Derivatives of 4-aminoacetophenone have been investigated as tyrosinase inhibitors, which could have applications in cosmetics and treatments for hyperpigmentation.[7]
-
Analytical Reagents: 4-Aminoacetophenone is used in the development of colorimetric methods for the detection of substances like nitrites in food samples.[7]
References
- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41784-08-1 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
4'-Aminoacetophenone Hydrochloride solubility in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-Aminoacetophenone Hydrochloride in water and common organic solvents. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, drug delivery systems, and various research and development activities. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.
Introduction to this compound
This compound is the hydrochloride salt of 4'-Aminoacetophenone. The addition of hydrochloric acid to the parent compound, an aromatic amine, increases its polarity and is expected to enhance its solubility in polar solvents, particularly in aqueous solutions.[1] The parent compound, 4'-Aminoacetophenone, is a versatile intermediate in the synthesis of various pharmaceuticals and other organic molecules.[2][3]
Solubility Data
Precise quantitative solubility data for this compound is not extensively available in public literature. However, based on product specifications from chemical suppliers and the known properties of its free base, 4'-Aminoacetophenone, we can compile the following qualitative and quantitative information.
Table 1: Solubility of this compound and its Free Base
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Water | Not Specified | Soluble | Qualitative |
| 4'-Aminoacetophenone | Water (Cold) | Not Specified | Slightly Soluble | Qualitative |
| Water (Hot) | Not Specified | Soluble | Qualitative | |
| Water | 37 | 3.35 g/L | Quantitative | |
| Water | Not Specified | 6.5 g/L | Quantitative | |
| Ethanol | Not Specified | Soluble | Qualitative | |
| Ether | Not Specified | Soluble | Qualitative | |
| Acetone | Not Specified | Soluble | Qualitative | |
| Chloroform | Not Specified | Soluble | Qualitative | |
| Ethyl Acetate | Not Specified | Soluble | Qualitative | |
| Benzene | Not Specified | Slightly Soluble | Qualitative | |
| Dilute Hydrochloric Acid | Not Specified | Soluble | Qualitative | |
| Dilute Sulfuric Acid | Not Specified | Soluble | Qualitative |
Note: The solubility of amine salts is often pH-dependent.
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The following is a detailed protocol for the quantitative determination of the aqueous solubility of this compound. This method is based on the widely accepted shake-flask equilibrium solubility assay.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Deionized or distilled water
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of water in a sealed container (e.g., a scintillation vial). The excess solid should be clearly visible.
-
Place the sealed container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for at least 30 minutes in the temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Quantification of the Dissolved Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in water.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the filtered sample and the standards onto the column and measure the peak area.
-
For UV-Vis analysis, measure the absorbance of the filtered sample and the standards at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility should be reported in units such as mg/mL or g/100mL at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
References
Technical Guide: Physicochemical Properties of 4'-Aminoacetophenone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the melting and boiling points of 4'-Aminoacetophenone and its hydrochloride salt. It includes detailed experimental protocols for the determination of these physical properties and a workflow diagram for clarity.
Core Physicochemical Data
4'-Aminoacetophenone is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its hydrochloride salt is often used to improve solubility in aqueous solutions. The physical properties of the free base and its hydrochloride salt are summarized below.
| Property | 4'-Aminoacetophenone | 4'-Aminoacetophenone Hydrochloride |
| Melting Point | 103-107 °C[1][2] | 98 °C (with decomposition)[1][2] |
| Boiling Point | 293-295 °C[1][3] | Data not available |
Experimental Protocols for Property Determination
The following are detailed methodologies for determining the melting and boiling points of this compound.
2.1. Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.[4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6] If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[4][5] The packed sample height should be 2-3 mm for an accurate reading.[4]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination:
-
Use a fresh sample in a new capillary tube.
-
Set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, as you approach the expected melting point.[5]
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range is the melting point. For this compound, note the temperature at which decomposition (e.g., color change, charring) begins.
2.2. Boiling Point Determination (Thiele Tube Method)
This micro-scale method is suitable for determining the boiling point of a small amount of liquid.[7][8] Since this compound is a solid at room temperature, it would need to be dissolved in a suitable high-boiling point solvent for which this method would determine the boiling point of the solution, not the compound itself. A more appropriate method for a high-melting solid would be distillation under reduced pressure, however, the Thiele tube method is a common laboratory technique for liquids. The protocol below is for the free base, 4'-Aminoacetophenone, which is a high-boiling liquid at elevated temperatures.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add about 0.5 mL of the liquid sample (4'-Aminoacetophenone) into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently and evenly.[8][9]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7][9] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][9]
-
Data Recording: Record the temperature at the moment the liquid enters the capillary tube. Also, record the atmospheric pressure as boiling point is pressure-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for determining the physicochemical properties discussed.
References
- 1. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]
- 2. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Aminoacetophenone Hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Introduction
This compound is the hydrochloride salt of 4'-aminoacetophenone. The protonation of the amino group to form the ammonium salt significantly influences the electronic environment of the molecule, leading to characteristic shifts in the NMR spectra compared to its free base form. Understanding these spectral differences is crucial for unambiguous identification and purity assessment.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally derived public data for this compound, the following tables present a combination of experimental data for the free base, 4'-Aminoacetophenone, in DMSO-d6 and predicted data for the hydrochloride salt in the same solvent. The predictions are based on the expected electronic effects of protonating the amino group, which generally leads to a downfield shift of adjacent protons and carbons.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in DMSO-d6
| Protons | 4'-Aminoacetophenone (Experimental) | This compound (Predicted) | Multiplicity | Integration |
| H-2, H-6 | 7.60 ppm | ~7.8-8.0 ppm | Doublet (d) | 2H |
| H-3, H-5 | 6.50 ppm | ~6.7-6.9 ppm | Doublet (d) | 2H |
| -NH₂ | 5.95 ppm | - | Singlet (s) | 2H |
| -NH₃⁺ | - | ~8.0-9.0 ppm (broad) | Broad Singlet (br s) | 3H |
| -CH₃ | 2.32 ppm | ~2.4-2.5 ppm | Singlet (s) | 3H |
Note: The chemical shifts for the hydrochloride are estimations. The broadness of the -NH₃⁺ peak is due to quadrupolar relaxation and exchange with trace amounts of water.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d6
| Carbon | 4'-Aminoacetophenone (Experimental) | This compound (Predicted) |
| C=O | 197.8 ppm | ~197-198 ppm |
| C-4 | 154.0 ppm | ~145-150 ppm |
| C-2, C-6 | 130.8 ppm | ~131-133 ppm |
| C-1 | 125.5 ppm | ~130-135 ppm |
| C-3, C-5 | 112.8 ppm | ~115-118 ppm |
| -CH₃ | 24.5 ppm | ~25-26 ppm |
Note: The chemical shifts for the hydrochloride are estimations. The ipso-carbon (C-1) and the carbon bearing the amino group (C-4) are expected to show the most significant changes upon protonation.
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of amine hydrochloride salts.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amine salts.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
NMR Instrument Parameters
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS) : 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG) : An appropriate value is set automatically by the instrument.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Spectral Width (SW) : 0-16 ppm.
-
Temperature : 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS) : 1024 or more, as ¹³C has a low natural abundance.
-
Receiver Gain (RG) : An appropriate value is set automatically by the instrument.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Spectral Width (SW) : 0-220 ppm.
-
Temperature : 298 K.
Visualizations
Logical Relationship of Spectral Interpretation
Spectroscopic Analysis of 4'-Aminoacetophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral data for 4'-Aminoacetophenone Hydrochloride. This document details the spectral characteristics of the compound, outlines the methodologies for data acquisition, and explores the relationship between its molecular structure and spectroscopic properties.
Introduction
This compound is a substituted aromatic ketone of significant interest in pharmaceutical and chemical synthesis. Understanding its spectral properties is crucial for its identification, characterization, and quantitative analysis in various matrices. This guide presents a comprehensive overview of its FT-IR and UV-Vis spectroscopic data.
FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by vibrational modes corresponding to its functional groups. The data presented here is based on the analysis of the parent compound, 4'-Aminoacetophenone, with a discussion of the expected spectral modifications due to the presence of the hydrochloride salt. The formation of the anilinium ion (-NH3+) in the hydrochloride salt significantly influences the N-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| ~3200-2800 (broad) | N⁺-H stretching | Anilinium ion (-NH₃⁺) |
| ~3100-3000 | Aromatic C-H stretching | Aromatic Ring |
| ~2960-2850 | Aliphatic C-H stretching | Methyl group (-CH₃) |
| ~1660 | C=O stretching | Ketone |
| ~1600, ~1500 | Aromatic C=C stretching | Aromatic Ring |
| ~1620-1550 | N⁺-H bending | Anilinium ion (-NH₃⁺) |
| ~1360 | Symmetric C-H bending | Methyl group (-CH₃) |
| ~1280 | Aryl C-N stretching | Aryl Amine |
| ~840 | para-disubstituted C-H out-of-plane bending | Aromatic Ring |
Note: The FT-IR spectrum of this compound will exhibit significant changes in the N-H stretching region compared to the free base, 4'-Aminoacetophenone. The sharp N-H stretching bands of the primary amine are replaced by a broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the anilinium ion.
UV-Vis Spectral Data
The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring and the carbonyl group. The protonation of the amino group in the hydrochloride salt has a pronounced effect on the absorption spectrum.
In a neutral or basic medium (as 4'-Aminoacetophenone), the lone pair of electrons on the nitrogen atom can conjugate with the π-electron system of the benzene ring, leading to a significant bathochromic (red) shift. However, in an acidic medium, the nitrogen atom is protonated to form the anilinium ion. This removes the lone pair from conjugation, resulting in a spectrum that more closely resembles that of acetophenone itself, characterized by a hypsochromic (blue) shift.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| 4'-Aminoacetophenone | Ethanol | 316[1] | ~20,000 | π → π* (K-band) |
| This compound | Acidic H₂O | ~245 | ~14,000 | π → π* (Benzenoid) |
| Acetophenone | Hexane | 240 | ~13,000 | π → π* (Benzenoid) |
| Acetophenone | Hexane | 278 | ~1,100 | π → π* (Benzenoid) |
| Acetophenone | Hexane | 319 | ~50 | n → π* (R-band) |
Experimental Protocols
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound for the identification of its functional groups.
Methodology:
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The typical sample-to-KBr ratio is 1:100.
-
Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity of this compound in an acidic aqueous solution.
Methodology:
-
Solvent Selection: A suitable solvent is chosen, typically dilute hydrochloric acid in water, to ensure the compound remains in its protonated form.
-
Standard Solution Preparation: A stock solution of known concentration of this compound is prepared by accurately weighing the compound and dissolving it in the chosen solvent.
-
Serial Dilutions: A series of standard solutions of decreasing concentrations are prepared from the stock solution.
-
Blank Measurement: The cuvette is filled with the solvent (blank), and its absorbance is measured across the desired wavelength range (typically 200-400 nm) to zero the spectrophotometer.
-
Sample Measurement: The absorbance of each standard solution is measured at its λmax.
-
Data Analysis: A calibration curve of absorbance versus concentration is plotted to verify Beer-Lambert's law and to calculate the molar absorptivity (ε) from the slope of the line.
Visualizations
Experimental Workflow
Caption: Experimental workflows for FT-IR and UV-Vis spectroscopic analysis.
Structure-Spectrum Relationship
Caption: Relationship between molecular structure and spectroscopic features.
References
Synthesis of 4'-Aminoacetophenone Hydrochloride from 4-nitroacetophenone.
An In-depth Technical Guide to the Synthesis of 4'-Aminoacetophenone Hydrochloride from 4-Nitroacetophenone
Introduction
4'-Aminoacetophenone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its hydrochloride salt is often preferred due to its increased stability and solubility in certain solvents. The synthesis of this compound from 4-nitroacetophenone is a common transformation in organic chemistry, primarily involving the reduction of the nitro group to an amine, followed by salt formation. This guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and relevant data for researchers, scientists, and professionals in drug development.
Reaction Overview
The synthesis is a two-step process. The first and most critical step is the chemoselective reduction of the nitro group of 4-nitroacetophenone to an amino group, yielding 4-aminoacetophenone. The ketone group should ideally remain unaffected during this transformation. The second step involves the reaction of the resulting amine with hydrochloric acid to form the corresponding hydrochloride salt.
Step 1: Reduction of 4-Nitroacetophenone The reduction of the nitro group can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.
Step 2: Formation of the Hydrochloride Salt The purified 4-aminoacetophenone is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the this compound salt.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile, often producing water as the only byproduct.[2] The choice of catalyst, solvent, pressure, and temperature is crucial for achieving high selectivity and yield.[2][3]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol is a general representation based on common laboratory practices for catalytic hydrogenation.
-
Reaction Setup: A solution of 4-nitroacetophenone (1 mmol) in a suitable solvent such as ethanol or methanol (10-20 mL) is placed in a hydrogenation vessel.[4]
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.[5]
-
Hydrogenation: The vessel is connected to a hydrogen source, purged to remove air, and then pressurized with hydrogen gas (typically 1-5 atm).[4][6] The mixture is stirred vigorously at room temperature or with gentle heating (e.g., up to 100°C) for a specified duration (e.g., 2-12 hours).[7][8]
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing the 4-aminoacetophenone, is concentrated under reduced pressure.[7] The crude product can then be used for the next step or purified further.
Quantitative Data for Catalytic Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Rh/silica | Isopropanol | 60 | 4 | - | 94 | High | [6][9] |
| 2.7 wt% Ru/TiO₂ (anatase) | - | 55-115 | Atmospheric | 1-12 | - | 99.9 | [3][6][8] |
| 5% Pd/CaCO₃ (lead poisoned) | Ethanol | 30 | ~3.4 | 22 | 85 | - | [2] |
| PdNPore-3 | Methanol | Room Temp. | 2 | 10 | High | - | [4] |
| Pd nanoparticles | Glycerol | 100 | 3 | 2 | 95 | - | [7] |
Chemical Reduction using Tin and Hydrochloric Acid
The reduction of aromatic nitro compounds using a metal in an acidic medium, such as tin and hydrochloric acid, is a classic and reliable method.[5][10] This method is particularly useful when catalytic hydrogenation is not feasible or available. The reaction proceeds through the in-situ formation of tin(II) chloride, which is the actual reducing agent.[11]
Experimental Protocol: Reduction with Sn/HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated tin (3.3 g) and 4-nitroacetophenone (1.65 g).[10]
-
Reagent Addition: Add water (24 mL) and concentrated hydrochloric acid (9 mL).[10]
-
Reaction: Heat the mixture at reflux for 1.5 hours with stirring. The reaction is complete when the tin has dissolved.[10]
-
Work-up: Cool the reaction mixture to room temperature. If any solid tin remains, filter the mixture.[10]
-
Isolation: Slowly add a 10% NaOH solution or concentrated ammonia to the filtrate until the solution is basic and a precipitate of 4-aminoacetophenone forms.[10]
-
Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be recrystallized from water to yield pure 4-aminoacetophenone.[10]
Quantitative Data for Sn/HCl Reduction
| Reactant | Reagents | Conditions | Yield (%) | Reference |
| 4-nitroacetophenone | Tin, concentrated HCl, Water | Reflux, 1.5 h | 46.3 | [5][10] |
Synthesis of this compound
The final step is the conversion of the free base, 4-aminoacetophenone, into its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 4-aminoacetophenone in a suitable solvent like diethyl ether or dichloromethane.[12]
-
Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise with stirring.
-
Precipitation: The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.[13]
Visualizations
Caption: Overall synthesis pathway from 4-nitroacetophenone.
Caption: Workflow for Sn/HCl reduction and product isolation.
References
- 1. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Solved Experiment 44B: Reduction of 3-Nitroacetophenone with | Chegg.com [chegg.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]
The Emergence of Sotorasib: A Technical Guide to the Synthesis of a First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Sotorasib (AMG 510), a groundbreaking, first-in-class covalent inhibitor of the KRAS G12C mutation. For decades, KRAS was considered an "undruggable" target in oncology. The development of Sotorasib represents a landmark achievement in precision medicine, offering a targeted therapeutic option for patients with KRAS G12C-mutated solid tumors. This document details the key starting materials, synthetic pathway, quantitative data, and the mechanism of action of Sotorasib, providing valuable insights for researchers and professionals in the field of drug development.
Core Synthesis Overview
The commercial manufacturing process for Sotorasib is a multi-step endeavor that begins with the key starting material, (M)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dione, denoted as M-1 . The synthesis involves a sequence of five main operations, including a critical telescoped two-step chlorination and amination, a Suzuki-Miyaura coupling, and a final crystallization to yield the active pharmaceutical ingredient. The overall process has been optimized to achieve a high yield and purity, making it a robust and scalable method for commercial production.
Data Presentation: Quantitative Synthesis Data
The following table summarizes the quantitative data for the key steps in the commercial synthesis of Sotorasib.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Chlorination/Amination | M-1 | Compound 3 | 82 | >99 |
| 2 | Suzuki-Miyaura Coupling & Deprotection | Compound 3 | Compound 5 | Not specified | Not specified |
| 3 | Acrylamide Formation | Compound 5 | Sotorasib (crude) | Not specified | Not specified |
| 4 | Final Crystallization | Sotorasib (crude) | Sotorasib (API) | Not specified | >99.5 |
| Overall | Total Synthesis | M-1 | Sotorasib (API) | 65 | >99.5 |
Experimental Protocols
The following are the detailed methodologies for the key experiments in the synthesis of Sotorasib.
Step 1: Synthesis of the Atropisomerically Pure Intermediate (M-1)
The synthesis of the key starting material M-1 begins with the amidation of a nicotinic acid derivative to form a nicotinamide. This is followed by a reaction with oxalyl chloride and an aminopyridine to generate a urea intermediate, which then undergoes a base-mediated cyclization to form the racemic pyrimidine dione. The desired (M)-atropisomer is then isolated through classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA), which allows for the selective crystallization of the (M)-atropisomeric co-crystal with a ratio greater than 2000:1. The free base of M-1 is then obtained by adjusting the pH.
Step 2: Chlorination and Amination (Formation of Compound 3)
The resolved dione, M-1 , is subjected to a POCl₃-mediated chlorination. The resulting chloro-intermediate is not isolated but is telescoped directly into an amination reaction with the functionalized piperazine, tert-butyl (S)-3-methylpiperazine-1-carboxylate (2 ), to furnish the drug substance intermediate, tert-butyl (S)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (3 ). This step has been optimized to achieve a yield of 82%.
Step 3: Suzuki-Miyaura Coupling and Boc Deprotection (Formation of Compound 5)
A palladium-catalyzed Suzuki-Miyaura coupling reaction is performed on compound 3 with a boroxine reagent to introduce the 2-fluoro-6-hydroxyphenyl group, yielding the biaryl intermediate. Following the coupling, the Boc protecting group on the piperazine ring is removed using trifluoroacetic acid (TFA) to yield the amine intermediate 5 .
Step 4: Acrylamide Formation and Final Crystallization
The final step involves the amidation of the amine intermediate 5 with acryloyl chloride to form the acrylamide "warhead" of Sotorasib. The crude Sotorasib is then subjected to a final form-setting crystallization from a mixture of ethanol and water to yield the final active pharmaceutical ingredient with a purity of over 99.5%.
Mandatory Visualizations
Signaling Pathway of KRAS G12C and Sotorasib's Mechanism of Action
Caption: Sotorasib covalently binds to the inactive GDP-bound KRAS G12C, preventing downstream signaling.
Experimental Workflow for Sotorasib Synthesis
Caption: The streamlined synthetic workflow for the commercial production of Sotorasib.
The Multifaceted Biological Activities of 4'-Aminoacetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4'-aminoacetophenone, a versatile chemical scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthetic procedures are provided to facilitate reproducibility. Furthermore, key signaling pathways modulated by these derivatives are visualized using Graphviz diagrams to offer a clear understanding of their molecular mechanisms.
Introduction
4'-Aminoacetophenone is a key building block in organic synthesis, enabling the creation of a diverse array of derivatives, including chalcones, Schiff bases, and various heterocyclic compounds.[1][2] These derivatives have demonstrated a wide range of pharmacological effects, making them promising candidates for the development of novel therapeutic agents.[3] This guide aims to consolidate the current knowledge on the biological activities of 4'-aminoacetophenone derivatives, providing a valuable resource for researchers in the field of drug discovery and development.
Synthesis of 4'-Aminoacetophenone Derivatives
The versatile structure of 4'-aminoacetophenone allows for a variety of chemical modifications. Two of the most common and important classes of derivatives are chalcones and Schiff bases.
Synthesis of 4'-Aminoacetophenone Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4][5]
Experimental Protocol: Claisen-Schmidt Condensation [4]
-
Dissolution: Dissolve equimolar amounts of 4'-aminoacetophenone and a substituted aromatic aldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring. Maintain the temperature below 25°C.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into crushed ice. If necessary, acidify the mixture with dilute hydrochloric acid (HCl) to a neutral pH to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of 4'-Aminoacetophenone Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[6][7]
Experimental Protocol: Schiff Base Formation [6]
-
Mixing Reactants: In a round-bottom flask, dissolve 4'-aminoacetophenone in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Catalysis (Optional but recommended): Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture with constant stirring for 2-5 hours. Monitor the reaction progress using TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Collect the solid product by filtration and wash with a small amount of cold ethanol. The product can be purified by recrystallization from an appropriate solvent.
Biological Activities
4'-Aminoacetophenone derivatives have been extensively studied for a variety of biological activities. The following sections detail their antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of 4'-aminoacetophenone derivatives against a range of pathogenic bacteria and fungi.[8]
Data Presentation: Antimicrobial Activity
| Derivative Type | Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| Chalcone | 1-(4'-aminophenyl)-3-(4-chlorophenyl)-2-propen-1-one | Staphylococcus aureus | 18 | [8] |
| Chalcone | 1-(4'-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one | Escherichia coli | 16 | [8] |
| Schiff Base | N-(4-acetylphenyl)-4-methoxybenzaldimine | Bacillus subtilis | 22 | [9] |
| Schiff Base | N-(4-acetylphenyl)-2-hydroxybenzaldimine | Candida albicans | 19 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method) [10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity
Several 4'-aminoacetophenone derivatives, particularly chalcones, have exhibited significant anti-inflammatory properties.[12]
Data Presentation: Anti-inflammatory Activity
| Derivative Type | Compound/Derivative | Assay | Inhibition of Edema (%) | Reference |
| Chalcone | 1-(4'-aminophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Carrageenan-induced rat paw edema | 58.3 | [8] |
| Chalcone | 1-(4'-aminophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | Carrageenan-induced rat paw edema | 65.1 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [13][14][15]
-
Animal Grouping: Divide the experimental animals (typically Wistar rats) into control, standard, and test groups.
-
Drug Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for the test and standard groups compared to the control group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by 4'-aminoacetophenone derivatives.
Anticancer Activity
4'-Aminoacetophenone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[16]
Data Presentation: Anticancer Activity (IC50 values in µM)
| Derivative Type | Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa | 27.5 µg/mL | [4] |
| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D | 30.4 µg/mL | [4] |
| Palladium Complex | [Pd(L1)Cl] (L1 = Schiff base) | HT-1080 | 13.24 | [16] |
| Palladium Complex | [Pd(L1)Cl] (L1 = Schiff base) | A-549 | 25.24 | [16] |
| Palladium Complex | [Pd(L1)Cl] (L1 = Schiff base) | MCF-7 | 38.14 | [16] |
Experimental Protocol: MTT Assay for Cell Viability [4][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Mechanisms of Anticancer Action
The anticancer effects of 4'-aminoacetophenone derivatives are mediated through multiple mechanisms, primarily the induction of apoptosis and inhibition of cell proliferation signaling pathways.
3.3.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. These derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by 4'-aminoacetophenone derivatives.
3.3.2. Inhibition of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation and survival. Aberrant activation of this pathway is common in cancer. Some 4'-aminoacetophenone derivatives have been shown to inhibit this pathway.
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 8. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpgweb.com [arpgweb.com]
- 14. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 17. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
4'-Aminoacetophenone Hydrochloride safety and handling precautions.
An In-depth Technical Guide to the Safety and Handling of 4'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for this compound (CAS No. 41784-08-1), a chemical compound utilized in various research and development applications. Due to the limited specific data on the hydrochloride salt, this guide primarily leverages safety information for the parent compound, 4'-Aminoacetophenone (CAS No. 99-92-3), and incorporates specific data for the hydrochloride form where available. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[1] H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[2][3] |
Note: Classification may vary slightly between suppliers. Category 3 (Toxic) was reported for the hydrochloride salt, while Category 4 (Harmful) is commonly cited for the free base.
Toxicological and Physical Data
The toxicological profile is primarily defined by its acute oral toxicity. Key quantitative data are presented below.
Table 2: Toxicological Data
| Metric | Species | Value | Reference |
|---|---|---|---|
| LD50 (Oral) | Rat | 381 mg/kg | [5][6][7] |
| LD50 (Oral) | Mouse | 596 mg/kg | [6] |
| ATE (Oral) | - | 381 mg/kg |[5][8][9] |
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClNO (Hydrochloride)[1] C₈H₉NO (Free Base)[5] |
| Molecular Weight | 171.62 g/mol (Hydrochloride)[1] 135.17 g/mol (Free Base)[10] |
| Appearance | Slightly yellow to brown crystalline powder[11] |
| Melting Point | 103-107 °C (Free Base)[11] |
| Boiling Point | 293-295 °C (Free Base)[11] |
| Water Solubility | 6.5 g/L at 25 °C (Free Base)[5] |
| Partition Coefficient (n-octanol/water) | log Pow: 0.83[4][5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[3][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation or a rash develops.[2] |
| Eye Contact | Immediately flush eyes with fresh, running water for at least 15 minutes, keeping eyelids open.[5][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8][12] Never give anything by mouth to an unconscious person.[12] Seek urgent medical attention.[2] |
Safe Handling and Storage
Proper handling and storage practices are essential to minimize risk.
Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Hygiene: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke in work areas.[2][12] Wash hands thoroughly after handling the substance.[2][12] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[2]
-
General Precautions: Avoid formation and accumulation of dust.[6][12] Keep containers tightly sealed when not in use.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[12]
-
Keep containers tightly closed to prevent moisture ingress.[2]
-
Store locked up.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 5: Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][10] |
| Skin Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7][12] Wear appropriate protective clothing or a lab coat to prevent skin exposure.[6][7] |
| Respiratory Protection | For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher exposures, use a respirator with ABEK-P2 cartridges or a self-contained breathing apparatus (SCBA).[7] A respiratory protection program meeting OSHA 29 CFR 1910.134 is required.[6] |
Firefighting and Accidental Release Measures
Firefighting:
-
The substance is not considered a significant fire risk, but containers may burn.[2] It is combustible.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12] Coordinate firefighting measures with the surrounding environment.[5]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][12] Do not breathe fumes.[8]
Accidental Release:
-
Personal Precautions: Evacuate personnel from the area. Wear the appropriate PPE as described in Section 5.[7] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[9][12]
-
Containment and Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[12] Wash the spill area thoroughly with water.[2]
Mandatory Visualizations
The following diagrams illustrate key safety workflows and relationships for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Experimental workflow for an Acute Oral Toxicity study (OECD 423).
Experimental Protocol: Acute Oral Toxicity (Limit Test)
The following is a representative methodology for determining the acute oral toxicity of a substance like this compound, based on the principles of the OECD Guideline 423 (Acute Toxic Class Method).
Objective: To determine the acute oral toxicity and to classify the substance according to the GHS.
Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley strains). Healthy, young adult females are typically used.
-
Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with access to standard laboratory diet and drinking water ad libitum.
-
Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.
Methodology:
-
Dose Preparation: The test substance is prepared to the desired concentration in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose). The stability and homogeneity of the formulation should be confirmed.
-
Animal Preparation: Animals are fasted overnight (feed withheld, water available) prior to dosing.
-
Dosing:
-
A limit test is often performed first at a dose of 2000 mg/kg body weight. However, given the known toxicity of 4'-Aminoacetophenone (LD50 ≈ 381 mg/kg), a starting dose of 300 mg/kg is more appropriate.
-
The substance is administered as a single dose by oral gavage.
-
A group of 3 animals is used for this initial step.
-
-
Observations:
-
Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and central nervous system activity) are recorded.
-
Observations are made frequently on the day of dosing (e.g., at 30 min, 1, 2, 4, and 6 hours post-dose) and at least once daily thereafter for 14 days.
-
Individual animal body weights are recorded shortly before dosing and at least weekly thereafter.
-
-
Endpoint Determination:
-
If mortality occurs in the initial group, the test may be repeated at a lower dose level (e.g., 50 mg/kg) with a new group of animals.
-
If no mortality occurs, the test may be repeated at a higher dose level (e.g., 2000 mg/kg) to confirm the low toxicity.
-
The GHS classification is determined based on the number of mortalities observed at specific dose levels.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination). All macroscopic abnormalities are recorded.
Data Analysis: The results, including mortality, clinical signs, body weight changes, and necropsy findings, are compiled and analyzed to determine the LD50 cut-off value and assign the appropriate GHS acute toxicity category.
References
- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. astechireland.ie [astechireland.ie]
- 10. fishersci.com [fishersci.com]
- 11. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
A Technical Guide to 4'-Aminoacetophenone Hydrochloride: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4'-Aminoacetophenone Hydrochloride (CAS No: 41784-08-1). This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). This guide offers insights into sourcing this chemical, understanding its purity profiles, and the analytical methodologies employed for its quality control.
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide. It is typically offered in research and bulk quantities, with purity levels generally suitable for most research and development applications.
Table 1: Commercial Supplier Overview for this compound
| Supplier | Typical Purity | Available Quantities | Analytical Method Cited |
| TCI Chemicals | >98.0% | 25g, 100g | HPLC, Titration[1] |
| Fisher Scientific | 98.0+% | 25g | Not Specified |
| Lab Pro Inc. | Min. 98.0% | 25g | HPLC, Titration[2] |
| Santa Cruz Biotechnology | Not Specified | Inquire | Not Specified[3] |
| Carl ROTH | ≥99% (for free base) | 10g, 25g | Not Specified[4] |
| Sigma-Aldrich | 99% (for free base) | Inquire | Not Specified[5] |
Note: The purity and available quantities listed are typical and may vary. It is recommended to request a certificate of analysis for lot-specific data.
The following diagram illustrates a typical workflow for the procurement and initial assessment of this compound for research and development purposes.
Caption: Procurement and Initial Quality Assessment Workflow.
Synthesis and Purification
Understanding the synthesis and purification of this compound provides context for potential impurities. The hydrochloride salt is typically prepared from its free base, 4-Aminoacetophenone.
A common synthetic route to 4-Aminoacetophenone involves the reduction of 4'-Nitroacetophenone.[6][7] This reduction can be achieved using various methods, including catalytic hydrogenation.
The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. The purified 4-Aminoacetophenone free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be further purified by recrystallization.
Purity and Impurity Profile
The purity of commercially available this compound is typically ≥98%. The primary impurities may include residual starting materials (e.g., 4'-Nitroacetophenone), by-products from the synthesis, or degradation products.
Table 2: Common Analytical Techniques for Purity Determination
| Analytical Technique | Purpose | Typical Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities | Percentage purity, retention time, peak area of the main component and impurities.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Mass spectrum for structural elucidation of impurities, retention time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | Chemical shifts and integration of protons (¹H NMR) and carbons (¹³C NMR) to confirm the structure and identify impurities.[8][9][10] |
| Titration | Assay of the hydrochloride content | Determination of the molar concentration of the hydrochloride salt. |
Experimental Protocols for Purity Analysis
Detailed experimental protocols are crucial for the accurate assessment of purity. The following are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the analysis of related aromatic amines and is suitable for determining the purity of this compound.[11][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.
The following diagram outlines a typical HPLC workflow for purity analysis.
References
- 1. This compound | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. scbt.com [scbt.com]
- 4. 4'-Aminoacetophenone, 25 g, CAS No. 99-92-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. 4 -Aminoacetophenone 99 99-92-3 [sigmaaldrich.com]
- 6. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]
- 9. This compound(41784-08-1) 1H NMR spectrum [chemicalbook.com]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623) [hmdb.ca]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Application of Schiff Bases Using 4'-Aminoacetophenone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[1] These compounds and their metal complexes are of significant interest due to their diverse applications in medicinal chemistry, materials science, and catalysis.[2][3] They exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][4]
4'-Aminoacetophenone is a valuable precursor for synthesizing a variety of Schiff bases. However, it is commonly supplied as a hydrochloride salt, wherein the primary amino group is protonated (-NH3+). This presents a synthetic challenge as the amine must be in its free, nucleophilic form (-NH2) to react with the electrophilic carbonyl carbon of an aldehyde. This protocol addresses this by detailing the in-situ neutralization of the hydrochloride salt to facilitate the synthesis.
General Experimental Protocol: Schiff Base Synthesis
This protocol outlines a general method for the synthesis of Schiff bases via the condensation of 4'-Aminoacetophenone Hydrochloride with a substituted aldehyde.
1. Materials and Reagents:
-
This compound
-
Substituted Aldehyde (e.g., Vanillin, Salicylaldehyde)
-
Anhydrous Sodium Acetate (NaOAc) or Triethylamine (TEA)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
2. General Procedure:
-
Amine Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a weak base like anhydrous sodium acetate (1.1 eq.) in a minimal amount of absolute ethanol. Stir the mixture for 15-20 minutes at room temperature to ensure the deprotonation of the amine hydrochloride to the free amine.
-
Addition of Aldehyde: To this solution, add an ethanolic solution of the desired substituted aldehyde (1.0 eq.).
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[5] Fit the flask with a condenser and reflux the reaction mixture for 4-7 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the solid product.[5]
-
Purification: Filter the precipitated Schiff base using a Buchner funnel. Wash the solid with cold ethanol and then with distilled water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product in a vacuum oven at 60°C. The purity and structure can be confirmed by measuring the melting point and using spectroscopic techniques.
Example Protocol: Synthesis of 1-{4-[(4-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone
This specific protocol details the synthesis of a Schiff base from 4'-Aminoacetophenone and Vanillin, a reaction that can be catalyzed using a natural acid source, highlighting a green chemistry approach.[6][7]
1. Reactants:
-
Vanillin (1.52 g, 10 mmol)
-
4'-Aminoacetophenone (1.35 g, 10 mmol)
-
Lime Juice (as a natural acid catalyst)[6] or Glacial Acetic Acid (2-3 drops)
-
Ethanol (20 mL)
2. Procedure:
-
Dissolve 4'-Aminoacetophenone (1.35 g) in 10 mL of ethanol in a 100 mL round-bottom flask.
-
Dissolve Vanillin (1.52 g) in 10 mL of ethanol in a separate beaker.
-
Add the Vanillin solution to the 4'-Aminoacetophenone solution.
-
Add the acid catalyst (e.g., 5 mL of filtered lime juice).[6]
-
Reflux the mixture with constant stirring for approximately 4 hours.
-
After cooling, pour the mixture into ice-cold water to precipitate the product.
-
Filter the resulting yellow solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure crystals.[6]
Characterization Data
The formation of the Schiff base is confirmed by the appearance of the characteristic imine bond and the disappearance of starting material signals in spectroscopic analyses.
-
FT-IR Spectroscopy: The most significant evidence is the appearance of a strong absorption band in the region of 1580-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[6][8] Concurrently, the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde will disappear.[9]
-
¹H-NMR Spectroscopy: The formation of the Schiff base is confirmed by a singlet signal appearing in the downfield region of δ 8.0-9.0 ppm , corresponding to the azomethine proton (-CH=N-) .[6][8]
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.
Table 1: Summary of Synthesis and Characterization Data
| Compound Name | Aldehyde Reactant | Yield (%) | Melting Point (°C) | FT-IR (C=N, cm⁻¹) | ¹H-NMR (-CH=N-, δ ppm) |
| 1-{4-[(4-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone | Vanillin | ~95%[6][10] | 160-162[6][10] | ~1583[6][10] | ~8.5[6][10] |
| 4-(1-(4-(2-hydroxybenzylideneamino)phenyl)ethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Salicylaldehyde | ~88%[11] | - | ~1610-1630 | ~8.6 |
Applications
Schiff bases derived from 4'-aminoacetophenone are investigated for a variety of biological and industrial applications.
-
Anticancer Activity: Many Schiff bases show potent cytotoxic activity against various cancer cell lines, including HeLa and MCF-7.[12] The proposed mechanism often involves interaction with DNA, leading to DNA cleavage and the induction of apoptosis (programmed cell death).[12][13][14] The imine group is considered crucial for this biological activity.[15]
-
Antimicrobial Agents: These compounds have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against strains like Candida albicans.[16][17][18]
-
Corrosion Inhibition: Certain Schiff bases can act as effective corrosion inhibitors for metals, a property attributed to their ability to form a protective film on the metal surface.[6]
Visualized Workflows and Mechanisms
Diagram 1: General Synthesis Workflow
Caption: A flowchart illustrating the key stages of Schiff base synthesis.
Diagram 2: Proposed Mechanism of Anticancer Action
Caption: A potential signaling pathway for Schiff base-induced apoptosis.
References
- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 11. arpgweb.com [arpgweb.com]
- 12. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent | Semantic Scholar [semanticscholar.org]
- 18. media.neliti.com [media.neliti.com]
Application Notes and Protocols for the Condensation Reaction of 4'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Claisen-Schmidt condensation reaction of 4'-Aminoacetophenone Hydrochloride with various substituted benzaldehydes to synthesize chalcones, which are valuable intermediates in drug discovery and development.
Introduction
The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Chalcones and their derivatives are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This protocol specifically addresses the use of this compound as the ketone component, which requires in situ neutralization to the free amine for the reaction to proceed.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the Claisen-Schmidt condensation of 4'-Aminoacetophenone with a variety of substituted benzaldehydes under standard reaction conditions.
| Aldehyde Reactant | Product | Yield (%) |
| 2-Chlorobenzaldehyde | 1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 75 |
| 4-Chlorobenzaldehyde | 1-(4-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 |
| 2,4-Dichlorobenzaldehyde | 1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Data not available |
| 4-Fluorobenzaldehyde | 1-(4-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 85 |
| 3-Bromobenzaldehyde | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | 78 |
| 3,4-Dimethoxybenzaldehyde | 1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 88 |
| 3,4,5-Trimethoxybenzaldehyde | 1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 90 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction starting from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in a minimal amount of ethanol with stirring.
-
In situ Neutralization and Condensation:
-
Prepare a solution of potassium hydroxide (or sodium hydroxide) in water. A slight excess of base (e.g., 1.1 to 1.2 equivalents relative to the hydrochloride salt) is required to both neutralize the hydrochloride and catalyze the condensation.
-
Slowly add the aqueous base solution to the stirred mixture of the ketone and aldehyde at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice.
-
If a precipitate forms, it can be collected by vacuum filtration. If no solid precipitates, acidify the mixture with dilute hydrochloric acid until a solid is formed.
-
Filter the crude product using a Büchner funnel, wash with cold water until the filtrate is neutral, and air dry.
-
-
Purification:
-
The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
For column chromatography, a gradient of ethyl acetate in hexane is typically used as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified chalcone.
-
Characterization:
The structure and purity of the synthesized chalcones can be confirmed by various analytical techniques, including:
-
Melting point determination
-
Infrared (IR) spectroscopy
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Logical Relationship of Reaction Components:
Caption: Logical relationship of reactants, catalyst, solvent, and product.
Application Notes and Protocols: 4'-Aminoacetophenone Hydrochloride as a Precursor for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminoacetophenone hydrochloride is a versatile primary aromatic amine that serves as a crucial precursor in the synthesis of a wide array of azo dyes.[1][2] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse group of synthetic colorants.[1][3] Their significance stems from their economic viability, straightforward production, and broad range of applications, including in textiles, printing, and as pigments.[1][3] Furthermore, certain azo dyes derived from 4'-aminoacetophenone have demonstrated interesting biological activities, such as antimicrobial properties, making them relevant for pharmaceutical and medicinal chemistry research.[1][3][4][5]
The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the primary amine followed by a coupling reaction with an electron-rich species, such as a phenol or an aromatic amine.[1][6] This document provides detailed protocols for the synthesis of azo dyes using this compound and summarizes key data for the characterization of these compounds.
Chemical Reaction Pathway
The general chemical transformation from this compound to a generic azo dye is depicted below. The process involves the diazotization of the aromatic amine followed by an azo coupling reaction with a suitable coupling agent.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from 4'-Aminoacetophenone and Phenol
This protocol details the synthesis of a simple azo dye by diazotizing 4'-aminoacetophenone and coupling it with phenol.
Materials:
-
4'-Aminoacetophenone: 0.54 g (0.004 mol)[3]
-
Concentrated Hydrochloric Acid (HCl): 2 mL[3]
-
Distilled Water
-
Sodium Nitrite (NaNO₂): 0.28 g (0.004 mol)
-
Phenol: 0.36 g (0.004 mol)[3]
-
35% Sodium Hydroxide (NaOH) solution: 5 mL[3]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
Part A: Diazotization of 4'-Aminoacetophenone
-
In a beaker, dissolve 0.54 g of 4'-aminoacetophenone in a mixture of 2 mL of concentrated HCl and 10 mL of distilled water.[3]
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate flask, prepare a solution by dissolving 0.28 g of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.[3]
-
Slowly add the sodium nitrite solution dropwise to the cold 4'-aminoacetophenone solution while maintaining the temperature between 0-5 °C.[3] Continuous stirring is crucial during this step.
-
The formation of the diazonium salt is indicated by a slight color change. Keep the diazonium salt solution in the ice bath for immediate use in the next step. Aromatic diazonium salts are unstable at higher temperatures.[6]
Part B: Coupling Reaction with Phenol
-
In a separate beaker, dissolve 0.36 g of phenol in 5 mL of 35% NaOH solution.[3]
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.[3]
-
A colored precipitate of the azo dye should form immediately. The color can range from yellow to red.[3]
-
Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.
-
The purified dye can be dried in a desiccator. The purity can be checked using thin-layer chromatography (TLC).[3][4]
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of azo dyes derived from 4'-aminoacetophenone.
Data Presentation
The following table summarizes the types of quantitative data that are typically collected for the characterization of azo dyes derived from 4'-aminoacetophenone.
| Parameter | Description | Typical Values/Methods | Reference |
| Yield (%) | The percentage of the theoretical maximum amount of product that is actually produced. | 65-87% | [1][7] |
| Melting Point (°C) | The temperature at which the solid dye turns into a liquid. A sharp melting point range indicates purity. | 152-164 °C (Varies with structure) | [7] |
| Color | The observed color of the synthesized dye. | Yellow, Orange, Red, Brown | [3][6][7] |
| λmax (nm) | The wavelength of maximum absorbance in the UV-Visible spectrum, which is characteristic of the dye's chromophore. | 420-560 nm (Varies with structure and solvent) | [8][9][10] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | A measure of how strongly the dye absorbs light at a particular wavelength. | Can be in the order of 10³ to 10⁶ | [8][9] |
| Rƒ Value | The retention factor in thin-layer chromatography, used to assess purity. | 0.48-0.62 (Dependent on the solvent system) | [7] |
Applications and Further Characterization
Azo dyes synthesized from 4'-aminoacetophenone are not only used for their coloring properties on various fabrics like wool and cotton but also exhibit potential for other applications.[3]
-
Dyeing Performance: The synthesized dyes can be applied to different fabrics to assess their dyeing characteristics, such as color fastness to washing and light.[1][3] The shades of the dyed fabrics can vary depending on the coupling component used.[3]
-
Antibacterial Activity: Some of these azo dyes have been shown to possess antibacterial properties against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, Pseudomonas) bacteria.[1][3][4][5] This opens up avenues for their use in developing antimicrobial textiles or as scaffolds in medicinal chemistry.
-
Spectroscopic Characterization: For a comprehensive structural elucidation, the synthesized dyes are typically characterized using various spectroscopic techniques:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the presence of key functional groups, such as the N=N azo linkage, C=O of the acetophenone group, and aromatic C-H bonds.[3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the structure and confirm the arrangement of protons in the molecule.[3][4]
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and study the electronic transitions within the dye molecule.[11]
-
These application notes provide a foundational understanding and practical guidance for the synthesis and characterization of azo dyes using this compound as a precursor. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.
References
- 1. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. plantarchives.org [plantarchives.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Exploiting the diazotization reaction of 4- minoacetophenone for Methy" by Jwan A. AbdulSattar [bsj.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
HPLC Method for the Analysis of 4'-Aminoacetophenone Hydrochloride: A Detailed Application Note and Protocol
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Aminoacetophenone Hydrochloride. This method is suitable for researchers, scientists, and professionals in drug development and quality control environments. The protocol provided herein is designed to be specific, accurate, and precise, adhering to the principles of method validation as outlined by the International Council for Harmonisation (ICH).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that require a reliable analytical method for determination. This document provides a comprehensive reverse-phase HPLC (RP-HPLC) method for the assay of this compound, including detailed experimental protocols, data presentation, and a visual representation of the workflow.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or photodiode array (PDA) detector, an autosampler, and a column oven is required. Data acquisition and processing should be performed using a suitable chromatography data system (CDS).
Chemicals and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
3.1.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent). This solution is stable for 48 hours when stored at 2-8 °C.
3.1.2. Working Standard Solutions Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for constructing the calibration curve.
Sample Preparation
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank at the retention time of the analyte. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | Pass |
Experimental Workflow
The following diagram illustrates the logical workflow of the analytical method, from the initial preparation of solutions to the final data analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocol and validation summary confirm its suitability for routine quality control and research applications in the pharmaceutical industry.
The Versatility of 4'-Aminoacetophenone Hydrochloride in Heterocyclic Synthesis: Applications and Protocols
Application Note
Introduction
4'-Aminoacetophenone hydrochloride is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a wide array of heterocyclic compounds. The presence of a reactive amino group and a carbonyl functional group within the same molecule allows for a diverse range of chemical transformations. This reagent serves as a key starting material in the synthesis of various biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. Its applications extend to the creation of dyes and pigments as well.[1] This document provides an overview of the role of this compound in the synthesis of prominent heterocyclic systems, including chalcones, pyrimidines, thiazoles, and triazoles, complete with detailed experimental protocols and reaction pathways.
Key Applications in Heterocyclic Synthesis
This compound is a precursor for a variety of heterocyclic scaffolds which are of great importance in pharmaceutical and material sciences.
-
Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] They are typically synthesized via the Claisen-Schmidt condensation of 4'-aminoacetophenone with various substituted aromatic aldehydes.[2][4][5][6] The resulting 4'-amino chalcones can be further modified to generate other heterocyclic systems.[7]
-
Pyrimidine Synthesis: Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the basis of nucleic acids and are prevalent in many therapeutic agents. 4'-aminochalcones, derived from 4'-aminoacetophenone, can be cyclized with reagents like guanidine hydrochloride or thiourea to yield substituted pyrimidines.[4][7] These compounds have shown potential as anti-inflammatory and analgesic agents.[4]
-
Thiazole Synthesis: Thiazole rings are a common feature in many pharmacologically active molecules. 4'-Aminoacetophenone can be utilized in multi-step syntheses to produce various thiazole derivatives.[8][9] These derivatives have been investigated for their potential as anticholinesterase and anti-tubercular agents.[8]
-
Triazole Synthesis: 1,2,3-Triazoles are another class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of N-acetophenone-1,2,3-triazole derivatives can be achieved starting from 4'-aminoacetophenone.[7] These compounds have been evaluated for their antimicrobial activity.[7][10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key heterocyclic compounds starting from 4'-Aminoacetophenone.
Protocol 1: Synthesis of 4'-Amino Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 4'-aminoacetophenone with a substituted aromatic aldehyde.
Materials:
-
4'-Aminoacetophenone (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl) (if necessary)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve equimolar quantities of 4'-aminoacetophenone and the respective aryl aldehyde in a minimal amount of ethanol.[5]
-
Slowly add an aqueous potassium hydroxide solution to the mixture with occasional stirring.[5]
-
Allow the reaction to proceed at room temperature for 24 hours.[5]
-
Upon completion, pour the reaction mixture into crushed ice.[5] If a precipitate does not form, acidify the mixture with dilute HCl.[5]
-
Filter the separated solid and dry it.[5]
-
Purify the crude chalcone by column chromatography using a mixture of ethyl acetate and hexane as the mobile phase.[5]
Quantitative Data for Chalcone Synthesis:
| Compound ID | Ar group | Yield (%) | Melting Point (°C) |
| 3a | 4-Cl-C6H4 | 73 | 120-122 |
| 3b | 2-Cl-C6H4 | 64 | 141-143 |
| 3c | 2,4-diCl-C6H3 | 75 | 189-191 |
| 3d | 4-F-C6H4 | 61 | 160-162 |
| 3e | 3-Br-C6H4 | 63 | 105-107 |
| 3f | 4-OCH3-C6H4 | 65.7 | 134-136 |
| 3g | 3,4-diOCH3-C6H3 | 69 | 149-151 |
Data sourced from Prasad et al. (2009) and Mohsein (2018).[5][11]
Protocol 2: Synthesis of 2-Amino-4,6-disubstituted Pyrimidines
This protocol outlines the cyclization of a 4'-amino chalcone with guanidine hydrochloride to form a pyrimidine derivative.
Materials:
-
4'-Amino chalcone (1 equivalent)
-
Guanidine hydrochloride (1 equivalent)
-
Base (e.g., Sodium Hydroxide)
-
Ethanol
Procedure:
-
Reflux a mixture of the 4'-amino chalcone and guanidine hydrochloride in ethanol under basic conditions.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitated pyrimidine derivative by filtration.
-
Recrystallize the product from a suitable solvent to obtain the pure compound.
Synthesis Pathways and Workflows
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of 4'-Amino Chalcones.
References
- 1. smolecule.com [smolecule.com]
- 2. Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Aminoacetophenone Hydrochloride in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminoacetophenone Hydrochloride (CAS: 41784-08-1), and its free base 4-Aminoacetophenone (CAS: 99-92-3), is a versatile chemical intermediate with significant applications in the synthesis of a variety of pharmaceutical active ingredients (APIs). Its bifunctional nature, containing both a reactive amino group and a ketone, allows for its use as a foundational building block in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals.
Physicochemical Properties and Specifications
A comprehensive understanding of the physicochemical properties of 4'-Aminoacetophenone and its hydrochloride salt is crucial for its effective application in pharmaceutical synthesis.
| Property | 4-Aminoacetophenone | This compound |
| Molecular Formula | C₈H₉NO | C₈H₁₀ClNO |
| Molecular Weight | 135.16 g/mol | 171.62 g/mol |
| Appearance | White to pale yellow crystalline powder.[1] | White to light yellow powder to crystal. |
| Melting Point | 103-106 °C.[2] | Not specified |
| Solubility | Soluble in hot water, hot acetone, and most common organic solvents. | Soluble in 1M HCl.[3] |
| Purity (typical) | ≥ 99.0% (GC).[2] | >98.0%(HPLC)(T) |
Applications in Pharmaceutical Synthesis
4'-Aminoacetophenone serves as a critical starting material or intermediate in the synthesis of various therapeutic agents, including:
-
Bronchodilators: As a key precursor for the synthesis of Clenbuterol Hydrochloride, a potent β2-adrenergic agonist used in the treatment of respiratory conditions.
-
Analgesics and Antipyretics: Utilized in the synthesis of Acetaminophen analogues.
-
Antidiabetic Agents: Serves as a building block for sulfonylurea drugs like Acetohexamide.
-
Anti-inflammatory Drugs: Employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Its derivatives are being investigated for their potential as anticancer drugs.[1][4]
-
Antimalarial Drugs: Used as an intermediate in the synthesis of antimalarial compounds.[1]
Experimental Protocols
The following section details a representative synthetic protocol utilizing 4-Aminoacetophenone as a starting material for the synthesis of the bronchodilator, Clenbuterol.
Synthesis of Clenbuterol from 4-Aminoacetophenone
The synthesis of Clenbuterol from 4-Aminoacetophenone is a multi-step process that begins with the chlorination of the aromatic ring, followed by bromination, amination, and reduction.
Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone
This initial step involves the electrophilic aromatic substitution (chlorination) of 4-Aminoacetophenone.
Materials:
-
4-Aminoacetophenone
-
Chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas in a suitable solvent)
-
Solvent (e.g., Dichloromethane, Acetic Acid)
-
Catalyst (optional, depending on the chlorinating agent)
General Procedure:
-
Dissolve 4-Aminoacetophenone in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Slowly add the chlorinating agent to the solution while maintaining a specific temperature range (typically cool to room temperature).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the crude 4-Amino-3,5-dichloroacetophenone by recrystallization or column chromatography.
Quantitative Data (Literature Example for a related chlorination):
A scaled-up monochlorination of 4-aminoacetophenone using iodobenzene dichloride afforded the product in 87% yield with 94% purity.[3]
Step 2: Synthesis of Clenbuterol from 4-Amino-3,5-dichlorobromoacetophenone
This protocol starts from a commercially available or synthesized derivative of the product from Step 1.
Materials:
-
1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one
-
tert-butylamine
-
Potassium borohydride (KBH₄)
-
Tetrahydrofuran (THF)
-
Ethanol (CH₃CH₂OH)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 ml round bottom flask, dissolve 5.0 g (17.8 mmol) of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one in a mixture of 50 ml of THF and 50 ml of ethanol.
-
Cool the flask in an ice water bath and stir the solution under a nitrogen atmosphere.
-
After 20 minutes, slowly add 3.8 ml (35.6 mmol) of tert-butylamine to the reaction mixture.
-
Continue the reaction at 0°C for 3 hours, and then at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice water bath.
-
Slowly add 1.5 g (28 mmol) of KBH₄ to the flask.
-
After 2 hours, remove the ice bath and add 50 ml of methanol.
-
Stir the mixture at room temperature for 16 hours.
-
Remove most of the solvent by rotary evaporation.
-
Quench the reaction by adding 30 mL of water and extract the product three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent, and purify the crude product by column chromatography to obtain Clenbuterol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | [1] |
| Yield of Clenbuterol | 35% | [1] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of the final pharmaceutical product is crucial for drug development. Below are diagrams of the signaling pathways for drugs synthesized using 4'-Aminoacetophenone as an intermediate.
Experimental Workflow: Synthesis of Clenbuterol
Caption: Synthetic pathway of Clenbuterol from 4-Aminoacetophenone.
Signaling Pathway: Clenbuterol (β2-Adrenergic Receptor Agonist)
Caption: Clenbuterol activates the β2-adrenergic receptor signaling cascade.
Signaling Pathway: Acetohexamide (Sulfonylurea Antidiabetic Agent)
Caption: Acetohexamide modulates K-ATP channels to stimulate insulin release.
Signaling Pathway: Acetaminophen (Analgesic)
Caption: Acetaminophen inhibits COX enzymes, reducing prostaglandin synthesis.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its utility in the synthesis of a diverse range of therapeutic agents underscores its importance in drug development and manufacturing. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers and scientists working with this key building block. Adherence to proper laboratory safety and handling procedures is paramount when working with all chemical reagents.
References
Application Notes and Protocols for the Derivatization of 4'-Aminoacetophenone Hydrochloride for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminoacetophenone is a versatile scaffold in medicinal chemistry, serving as a precursor for a diverse range of derivatives with significant biological activities. Its derivatives have demonstrated potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1] The presence of a reactive primary amino group and a ketone functional group allows for straightforward chemical modifications, making it an attractive starting material for the synthesis of compound libraries for biological screening. This document provides detailed protocols for the derivatization of 4'-aminoacetophenone hydrochloride and summarizes the biological activities of the resulting compounds.
Derivatization Strategies
The primary routes for the derivatization of 4'-aminoacetophenone involve reactions at the amino group and the methyl ketone. Common modifications include:
-
N-Acylation: The amino group can be readily acylated to form amides. This modification can influence the compound's solubility, lipophilicity, and interaction with biological targets.
-
Schiff Base Formation: Condensation of the amino group with various aldehydes yields Schiff bases (imines), which are known to possess a wide spectrum of biological activities.[2][3]
-
Chalcone Synthesis: The methyl ketone can participate in Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones, a class of compounds with well-documented anticancer and anti-inflammatory properties.[4][5][6]
-
Azo Dye Formation: Diazotization of the amino group followed by coupling with active methylene compounds or phenols leads to the formation of azo dyes, which have been investigated for their antibacterial properties.[7]
Biological Activities of 4'-Aminoacetophenone Derivatives
Derivatives of 4'-aminoacetophenone have been extensively evaluated for a range of biological activities.
Anticancer Activity
Chalcones derived from 4'-aminoacetophenone have shown significant cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles.[5] The substitution pattern on the aromatic rings of the chalcone scaffold plays a crucial role in determining the potency and selectivity of the anticancer activity.[8][9]
Table 1: Anticancer Activity of Selected 4'-Aminoacetophenone Chalcone Derivatives (IC50 values in µM)
| Compound ID | Derivative Structure/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-Chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one | MGC-803 | >50 | [9] |
| 2 | 3-(3,4,5-Trimethoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one | MGC-803 | 1.52 | [9] |
| 3 | 3-(3,4,5-Trimethoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one | HCT-116 | 1.83 | [9] |
| 4 | 3-(3,4,5-Trimethoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one | MCF-7 | 2.54 | [9] |
| 5 | 3-(4-(Dimethylamino)phenyl)-1-(4-aminophenyl)prop-2-en-1-one | MGC-803 | 3.88 | [8] |
| 6 | 3-(4-Hydroxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one | PC-3 | 3.15 | [8] |
| 7 | (E)-1-(4-aminophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | MDA-MB-231 | 0.11 | [2] |
| 8 | (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 | 0.18 | [2] |
Antibacterial Activity
Schiff bases and azo dyes derived from 4'-aminoacetophenone have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The mode of action is often linked to the ability of these compounds to chelate metal ions essential for bacterial growth or to interfere with cell wall synthesis.
Table 2: Antibacterial Activity of Selected 4'-Aminoacetophenone Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 9 | Azo dye with Acetylacetone | Staphylococcus aureus | 12 | [10] |
| 10 | Azo dye with Acetylacetone | Escherichia coli | 10 | [10] |
| 11 | Azo dye with Ethyl Cyanoacetate | Staphylococcus aureus | 15 | [10] |
| 12 | Azo dye with Ethyl Cyanoacetate | Escherichia coli | 13 | [10] |
| 13 | Chalcone (4-chloro substituent) | Staphylococcus aureus | 22 | [11] |
| 14 | Chalcone (3-bromo substituent) | Bacillus subtilis | 25 | [11] |
| 15 | Chalcone (3,4-dimethoxy substituent) | Escherichia coli | 18 | [11] |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of key derivatives of this compound.
Protocol 1: N-Acetylation of this compound
This protocol describes the synthesis of 4'-acetamidoacetophenone.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (20 mL).
-
In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in deionized water (10 mL).
-
To the stirred solution of this compound, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Immediately after the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
Stir the reaction mixture vigorously for 30 minutes at room temperature. A white precipitate of 4'-acetamidoacetophenone will form.
-
Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4'-acetamidoacetophenone.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from 4'-aminoacetophenone and benzaldehyde.
Materials:
-
4'-Aminoacetophenone
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4'-aminoacetophenone (1.0 eq) in absolute ethanol (15 mL).
-
To this solution, add benzaldehyde (1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
-
Dry the final product.
Protocol 3: Synthesis of a Chalcone Derivative
This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone from 4'-aminoacetophenone and a substituted benzaldehyde.[4]
Materials:
-
4'-Aminoacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (40%)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 4'-aminoacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol (20 mL).
-
Cool the flask in an ice bath and slowly add aqueous potassium hydroxide solution (3.0 eq) dropwise with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 4-6 hours. The color of the solution will change, and a precipitate will form.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone completely.
-
Collect the solid product by vacuum filtration and wash with plenty of cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
Dry the purified chalcone.
Visualizations
Caption: General workflow for the derivatization and biological screening of 4'-aminoacetophenone.
Caption: Putative signaling pathway for chalcone-induced apoptosis in cancer cells.
References
- 1. Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Aminoacetophenone Hydrochloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4'-Aminoacetophenone Hydrochloride and its free amine form, 4'-Aminoacetophenone, in the synthesis of advanced materials. The following sections detail experimental protocols and key data for the preparation of azo dyes, Schiff base polymers, and modified chitosan, highlighting the versatility of this compound as a building block in materials science.
Synthesis of Azo Dyes for Textile Applications
4'-Aminoacetophenone is a versatile precursor for the synthesis of azo dyes, which are widely used in the textile industry due to their vibrant colors and good fastness properties. The amino group of 4'-aminoacetophenone can be readily diazotized and coupled with various aromatic compounds to produce a range of colors.
Application: Dyeing of Cotton, Wool, and Sawdust
Azo dyes derived from 4'-aminoacetophenone have been successfully used for dyeing natural fibers such as cotton and wool, as well as other materials like sawdust. The resulting colors range from light yellow to dark red, with good levelness, brightness, and depth.[1][2]
Table 1: Dyeing Performance and Antibacterial Activity of Azo Dyes Derived from 4'-Aminoacetophenone
| Dye Code | Coupling Component | Color on Cotton | Washing Fastness | Antibacterial Activity against E. coli |
| A1 | Phenol | Yellow | Fair to Good | Positive |
| A4 | Resorcinol | Orange | Fair to Good | Positive |
| A5 | 2-Naphthol | Red | Fair to Good | Positive |
Data compiled from studies on azo dyes synthesized from 4'-aminoacetophenone.[1][2]
Experimental Protocol: Synthesis of a Yellow Azo Dye (A1)
Materials:
-
4'-Aminoacetophenone
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 0.54 g (0.004 mol) of 4'-aminoacetophenone in a mixture of 2 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 0.28 g (0.004 mol) of sodium nitrite in 5 mL of distilled water and cool to 0-5 °C.
-
Slowly add the sodium nitrite solution to the 4'-aminoacetophenone solution while maintaining the temperature between 0-5 °C with constant stirring. Stir for 30 minutes to form the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve 0.38 g (0.004 mol) of phenol in 5 mL of 10% NaOH solution and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
A yellow precipitate of the azo dye will form.
-
Continue stirring for 30 minutes.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel and wash with cold distilled water until the filtrate is neutral.
-
Dry the yellow azo dye in an oven at 60 °C.
-
The purity of the dye can be checked by thin-layer chromatography (TLC).
-
Diagram 1: Synthesis of a Yellow Azo Dye from 4'-Aminoacetophenone
Caption: Synthetic pathway for a yellow azo dye.
Preparation of Schiff Base Polymers with High Thermal Stability
4'-Aminoacetophenone can be used to synthesize Schiff bases, which can then be polymerized to form materials with high thermal stability. These polymers have potential applications in areas requiring heat-resistant materials.
Application: Thermally Stable Polymeric Materials
Schiff base polymers derived from 4'-aminoacetophenone exhibit good thermal stability, making them suitable for high-temperature applications. The thermal properties can be evaluated using thermogravimetric analysis (TGA).
Table 2: Thermal Stability of a Schiff Base Polymer Derived from 4'-Aminoacetophenone
| Polymer | Temperature for 5% Weight Loss (TGA) | Temperature for 10% Weight Loss (TGA) | Residue at 800 °C (TGA) |
| Poly(azomethine-ether) | ~350 °C | ~400 °C | >40% |
Data is representative of typical poly(azomethine-ether)s synthesized from derivatives of 4-aminoacetophenone.
Experimental Protocol: Synthesis of a Poly(azomethine-ether)
Materials:
-
4'-Aminoacetophenone
-
Aromatic dialdehyde (e.g., terephthaldehyde)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Methanol
Procedure:
-
Monomer Preparation (Schiff Base Formation):
-
In a round-bottom flask, dissolve 4'-aminoacetophenone and an equimolar amount of an aromatic dialdehyde (e.g., terephthaldehyde) in DMAc.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours with continuous removal of water using a Dean-Stark trap.
-
Cool the reaction mixture and precipitate the Schiff base monomer by pouring it into methanol.
-
Filter and dry the monomer.
-
-
Polymerization:
-
In a nitrogen-purged reaction vessel, dissolve the synthesized Schiff base monomer in anhydrous DMAc containing 5 wt% LiCl.
-
Heat the solution to 120-140 °C and stir for 24 hours.
-
The polymer solution will become viscous.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol, and dry under vacuum at 80 °C.
-
Diagram 2: General Workflow for Schiff Base Polymer Synthesis
Caption: From monomer to characterized polymer.
Modification of Chitosan for Advanced Biomaterials
4'-Aminoacetophenone can be used to chemically modify natural polymers like chitosan. This modification can alter the physicochemical properties of chitosan, such as its thermal stability and solubility, opening up new applications in biomaterials and drug delivery.
Application: Thermally Stable Chitosan Derivatives
The reaction of the amino groups of chitosan with the carbonyl group of 4'-aminoacetophenone forms a Schiff base derivative with modified thermal properties.
Table 3: Thermal Gravimetric Analysis (TGA) Data for Chitosan and 4'-Aminoacetophenone-Modified Chitosan
| Sample | Residual Weight % at 300 °C | Residual Weight % at 400 °C | Residual Weight % at 500 °C |
| Unmodified Chitosan | ~73% | ~40% | ~21% |
| Ch-4-Aminoacetophenone | ~28% | ~20% | ~15% |
Data obtained from a study on the modification of chitosan with 4-aminoacetophenone.[3] The results indicate that the modification reduces the thermal stability of chitosan in this specific case.
Experimental Protocol: Synthesis of 4'-Aminoacetophenone-Modified Chitosan (Ch-4-Aminoacetophenone)
Materials:
-
Chitosan
-
4'-Aminoacetophenone
-
Acetic acid (2% v/v)
-
Ethanol
Procedure:
-
Dissolution of Chitosan:
-
Disperse 1.0 g of chitosan in 50 mL of a 2% aqueous acetic acid solution.
-
Stir the mixture at room temperature until the chitosan is completely dissolved (this may take several hours).
-
-
Schiff Base Formation:
-
In a separate beaker, dissolve a predetermined amount of 4'-aminoacetophenone in a minimal amount of ethanol.
-
Add the 4'-aminoacetophenone solution dropwise to the chitosan solution with continuous stirring.
-
Heat the reaction mixture to 60 °C and reflux for 4 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the modified chitosan by slowly adding the reaction mixture to a large volume of ethanol with stirring.
-
Filter the precipitate and wash it extensively with ethanol to remove any unreacted 4'-aminoacetophenone.
-
Wash the product with distilled water until the pH is neutral.
-
Dry the purified 4'-aminoacetophenone-modified chitosan in a vacuum oven at 60 °C.
-
Diagram 3: Chitosan Modification Workflow
Caption: Key steps in modifying chitosan.
References
4'-Aminoacetophenone Hydrochloride: A Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4'-Aminoacetophenone hydrochloride is a valuable and versatile starting material in organic synthesis, serving as a key building block for a variety of biologically active compounds. Its bifunctional nature, possessing both a reactive ketone and a primary aromatic amine (readily accessible from the hydrochloride salt), allows for its participation in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of chalcones, Schiff bases, and pyrimidine derivatives, which are important scaffolds in medicinal chemistry.
Introduction
4'-Aminoacetophenone, a pale yellow crystalline solid, is a derivative of acetophenone.[1] The presence of an amino group at the para position and a methyl ketone group makes it a versatile precursor for the synthesis of numerous organic compounds, including azo dyes and pharmacologically active agents.[2] The hydrochloride salt is often used to improve the stability and handling of the amino-functionalized compound. In synthetic applications, the free amine can be easily generated in situ by treatment with a base. This application note will focus on three major classes of compounds synthesized from 4'-Aminoacetophenone: chalcones, Schiff bases, and pyrimidines.
Key Applications and Synthetic Pathways
This compound is a cornerstone for the synthesis of various heterocyclic and non-heterocyclic compounds. The primary reaction pathways involve the ketone functionality, which readily undergoes condensation reactions, and the amino group, which can be transformed into a variety of functional groups.
A logical workflow for the utilization of 4'-Aminoacetophenone in multi-step synthesis is depicted below. The initial step often involves a Claisen-Schmidt condensation to form a chalcone, which can then be further elaborated into more complex heterocyclic systems like pyrimidines. Alternatively, the amino group can be directly reacted with aldehydes to form Schiff bases.
Caption: Logical workflow for the synthesis of key derivatives from 4'-Aminoacetophenone.
Application 1: Synthesis of 4'-Amino-Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[5]
Experimental Protocol: General Procedure for the Synthesis of 1-(4-aminophenyl)-3-(aryl)-2-propen-1-ones
This protocol is adapted from the work of Prasad et al.[3]
Materials:
-
4'-Aminoacetophenone (or its hydrochloride salt)
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (aqueous solution)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a suitable flask, dissolve an equimolar quantity of 4'-aminoacetophenone (e.g., 0.001 mol) and the respective substituted aromatic aldehyde (0.001 mol) in a minimum amount of ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 0.003 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
If necessary, acidify the mixture with dilute hydrochloric acid.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]
-
Characterize the purified chalcone by spectroscopic methods (IR, NMR) and determine its melting point.
The experimental workflow for the synthesis and purification of 4'-amino-chalcones is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of 4'-amino-chalcones.
Quantitative Data for Synthesized 4'-Amino-Chalcones
The following table summarizes the yield and melting point data for a series of 4'-amino-chalcones synthesized using the above protocol.[3]
| Compound ID | Ar (Substituent on Aldehyde) | Yield (%) | Melting Point (°C) |
| 3a | 4-Chlorophenyl | 75 | 162-164 |
| 3b | 2,4-Dichlorophenyl | 72 | 170-172 |
| 3c | 2,6-Dichlorophenyl | 68 | 155-157 |
| 3d | 4-Fluorophenyl | 78 | 150-152 |
| 3e | 3-Bromophenyl | 70 | 142-144 |
| 3f | 4-Methoxyphenyl | 80 | 135-137 |
| 3g | 3,4-Dimethoxyphenyl | 76 | 128-130 |
| 3h | 3,4,5-Trimethoxyphenyl | 72 | 148-150 |
Application 2: Synthesis of Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are versatile intermediates in organic synthesis and have been shown to exhibit a wide range of biological activities.[6] The synthesis of Schiff bases from 4'-aminoacetophenone typically involves the condensation of the amino group with an aldehyde, often catalyzed by an acid.[6]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
This protocol is a general procedure adapted from the synthesis of similar Schiff bases.[6]
Materials:
-
4'-Aminoacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4'-aminoacetophenone (0.1 mol) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aromatic aldehyde (0.1 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 5-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Stir well, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[6]
-
Characterize the product by its melting point and spectroscopic data.
Characterization Data for a Representative Schiff Base
N-[(1Z)-1-(4-aminophenyl)ethylidene]-1H-indazol-6-amine [6]
-
IR (KBr, cm⁻¹): 3354 & 3333 (N-H Str.), 1653 (N-H bending), 1589 (C=N), 1280 (C-N, Primary –NH₂), 3080 (C-H, str), 1564 (C=N, Indazole).[6]
-
¹H NMR (CDCl₃, ppm): 7.67-7.69 (s, 2H, NH₂), 6.53-7.38 (m, 7H), 2.40-2.48 (s, 3H, -CH₃).[6]
-
MS: 251 [M+1].[6]
Application 3: Synthesis of 2-Amino-4,6-diarylpyrimidines
Pyrimidines are a class of heterocyclic aromatic compounds that are components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs. 2-Aminopyrimidine derivatives, in particular, exhibit a broad spectrum of pharmacological activities.[7] They can be synthesized by the cyclocondensation of chalcones with guanidine hydrochloride in the presence of a base.[2]
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(4-aminophenyl)-6-arylpyrimidines
This protocol is adapted from the synthesis of substituted 2-aminopyrimidines.[7]
Materials:
-
Substituted 4'-amino-chalcone (from Application 1)
-
Guanidine hydrochloride
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Dissolve the 4'-amino-chalcone derivative (0.01 mol) in ethanol (25 mL) in a round-bottom flask.
-
Add guanidine hydrochloride (0.01 mol) to the solution.
-
Add a solution of potassium hydroxide (5 mL of an appropriate concentration) to the mixture.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine derivative.[7]
-
Characterize the final product using appropriate analytical techniques.
The synthetic pathway from a 4'-amino-chalcone to a 2-aminopyrimidine is shown below.
References
- 1. Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Aminoacetophenone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Aminoacetophenone Hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the reduction of 4'-nitroacetophenone and the Friedel-Crafts acylation of a protected aniline.
Route 1: Reduction of 4'-Nitroacetophenone
This is a widely used method for synthesizing 4'-aminoacetophenone. However, various factors can affect the reaction's success and yield.
Question: My reduction of 4'-nitroacetophenone is giving a low yield. What are the possible causes and how can I improve it?
Answer:
Low yields in the reduction of 4'-nitroacetophenone can stem from several factors related to the reducing agent, reaction conditions, and work-up procedure. Below is a breakdown of potential issues and their solutions.
Common Causes and Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., Sn, Fe, or NaBH₄). For catalytic hydrogenation, ensure the catalyst loading is adequate. - Inactive Catalyst (for Catalytic Hydrogenation): Use a fresh, active catalyst (e.g., Pd/C, Pt/TiO₂, Rh/silica). Catalyst deactivation can occur due to impurities in the starting material or solvent. - Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Extend the reaction time if necessary. - Suboptimal Temperature or Pressure (for Catalytic Hydrogenation): Ensure the reaction is carried out at the recommended temperature and hydrogen pressure. These parameters can significantly influence the reaction rate and completeness. |
| Side Reactions | - Over-reduction: Strong reducing agents or harsh reaction conditions can lead to the reduction of the ketone group to an alcohol (forming 1-(4-aminophenyl)ethanol) or even further reduction of the aromatic ring. Using milder, chemoselective reducing agents like SnCl₂ or carefully controlling the reaction conditions with catalytic hydrogenation can mitigate this. For instance, Ru/TiO₂ catalysts have shown high selectivity for the nitro group reduction.[1][2] - Formation of Azo/Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of colored impurities like azo and azoxy compounds. Ensuring a consistently reducing environment throughout the reaction can help prevent their formation. |
| Product Loss During Work-up | - Incomplete Extraction: 4'-Aminoacetophenone is soluble in organic solvents, but its hydrochloride salt is water-soluble. Ensure the pH of the aqueous layer is appropriately adjusted to the free amine before extraction with an organic solvent. Multiple extractions will improve recovery. - Precipitation Issues: If isolating the product by precipitation, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization. |
Question: I am observing colored impurities in my final product after the reduction of 4'-nitroacetophenone. What are they and how can I remove them?
Answer:
The presence of colored impurities, often yellow, orange, or red, is a common issue. These are typically byproducts of the reduction process.
-
Identity of Impurities: The most common colored impurities are azo and azoxy compounds, which arise from the incomplete reduction of the nitro group.
-
Prevention and Removal:
-
Prevention: Ensure the reaction goes to completion by using a sufficient amount of the reducing agent and allowing for an adequate reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the oxidation of intermediates that can lead to colored byproducts.
-
Removal:
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system should be chosen where 4'-aminoacetophenone has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. However, use it sparingly as it can also adsorb the desired product, leading to a lower yield.
-
-
Route 2: Friedel-Crafts Acylation of Acetanilide followed by Hydrolysis
This two-step route involves the protection of the amino group of aniline as an acetanilide, followed by Friedel-Crafts acylation to introduce the acetyl group, and subsequent deprotection (hydrolysis) to yield 4'-aminoacetophenone.
Question: My Friedel-Crafts acylation of acetanilide is resulting in a very low yield. What could be the problem?
Answer:
Low yields in this reaction are often linked to the catalyst, reaction conditions, or the nature of the substrate itself.
Common Causes and Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Lewis Acid Catalyst Deactivation | - Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used. - Complexation with Substrate/Product: The lone pair on the nitrogen of the acetamido group can complex with the Lewis acid, deactivating it. It is often necessary to use a stoichiometric amount, or even an excess, of the Lewis acid. |
| Substrate Deactivation | The acetamido group, while less deactivating than a protonated amino group, still reduces the nucleophilicity of the aromatic ring compared to benzene. This can lead to slower reaction rates and lower yields. |
| Inadequate Reaction Conditions | - Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. Optimize the temperature based on literature procedures for the specific Lewis acid and solvent system being used. - Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Isomers | The acetamido group is an ortho, para-director. While the para-isomer (4'-acetamidoacetophenone) is the major product due to steric hindrance, some of the ortho-isomer will likely be formed, reducing the isolated yield of the desired product. Purification by recrystallization or column chromatography is necessary to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing 4'-aminoacetophenone?
A1: The reduction of 4'-nitroacetophenone is often the more direct and commonly used route in laboratory settings. The starting material, 4'-nitroacetophenone, is readily available. The Friedel-Crafts acylation route involves more steps (protection and deprotection) and can present challenges with catalyst deactivation and isomer separation.
Q2: What are the best reducing agents for the selective reduction of the nitro group in 4'-nitroacetophenone?
A2: Several reducing agents can be used with varying degrees of selectivity and efficiency.
-
Tin (Sn) or Iron (Fe) in Acidic Media (e.g., HCl): This is a classic and effective method for the selective reduction of aromatic nitro groups without affecting the ketone.
-
Catalytic Hydrogenation: Catalysts like Palladium on carbon (Pd/C), Rhodium on silica (Rh/silica), or Ruthenium on titania (Ru/TiO₂) are highly effective. With careful selection of the catalyst and reaction conditions, high selectivity for the nitro group reduction can be achieved, with reported yields up to 94-99.9%.[1][2][3][4][5]
-
Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone typically reduces ketones, in the presence of certain catalysts like Pd/C, it can be used for the reduction of the nitro group.
Q3: How can I effectively purify the final this compound product?
A3: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is crucial.
-
For 4'-aminoacetophenone (the free base), solvents like ethanol, methanol, or toluene can be effective.
-
For this compound, a polar solvent like ethanol or a mixture of ethanol and water is typically used. The hydrochloride salt is generally much more soluble in polar solvents than the free base.
Q4: Can I perform the Friedel-Crafts acylation directly on aniline?
A4: Direct Friedel-Crafts acylation of aniline is generally unsuccessful. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards electrophilic substitution. Therefore, the amino group must be protected, typically as an acetamide (acetanilide), before carrying out the acylation.
Data Presentation
Table 1: Comparison of Reported Yields for the Reduction of 4'-Nitroacetophenone
| Reducing Agent/Catalyst | Reaction Conditions | Reported Yield/Selectivity of 4'-Aminoacetophenone | Reference |
| Rh/silica | 333 K, 4 barg H₂ | ~94% Yield | [5] |
| Ru/TiO₂ (anatase) | 55-115 °C, atmospheric H₂ | 99.9% Selectivity | [1][2] |
| Pb-Pd/CaCO₃ | Not specified | 85% Yield | [4] |
| Pd/C | In the presence of acid | Leads to over-reduction to 4-ethylaniline (96%) | [4] |
| Sn/HCl | Reflux | 46.3% Yield | [6] |
| 10% Pd/C, hydrazine | Not specified | 55.3% Yield | [6] |
| 10% Pd/C, NaBH₄ in water | Not specified | 66.89% Yield | [6] |
Table 2: Reported Yields for Friedel-Crafts Acylation of Acetanilide Derivatives
| Substrate | Acylating Agent | Lewis Acid/Catalyst | Reaction Conditions | Reported Yield of Acylated Product | Reference |
| Acetanilide | Chloroacetyl chloride | AlCl₃ | Not specified | 81% (of p-chloroacetamidoacetophenone) | [7] |
| N-(4-nitrophenyl)benzamide | Benzene (as reactant) | CF₃SO₃H | 50 °C, 3 hr | 93% (of the corresponding benzophenone) | [8] |
Experimental Protocols
Protocol 1: Reduction of 4'-Nitroacetophenone using Tin and Hydrochloric Acid
This protocol is adapted from a standard laboratory procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated tin (Sn).
-
Addition of Reagents: Add 4'-nitroacetophenone, followed by water and concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If unreacted tin remains, filter the mixture.
-
Carefully neutralize the filtrate with a base (e.g., concentrated NaOH or NH₄OH solution) until the solution is basic and a precipitate of tin salts forms.
-
Filter to remove the tin salts.
-
-
Extraction and Isolation:
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude 4'-aminoacetophenone.
-
-
Formation of Hydrochloride Salt and Purification:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add concentrated HCl dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the this compound from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Protocol 2: Friedel-Crafts Acylation of Acetanilide and Subsequent Hydrolysis
This protocol is a general procedure and may require optimization.
Step A: Friedel-Crafts Acylation of Acetanilide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride.
-
Addition of Substrate: Add a solution of acetanilide in the anhydrous solvent dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction may require heating to reflux for a specified period. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl with stirring.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude 4'-acetamidoacetophenone by recrystallization (e.g., from ethanol).
Step B: Hydrolysis of 4'-Acetamidoacetophenone
-
Reaction Setup: In a round-bottom flask, add the purified 4'-acetamidoacetophenone and an aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture in an ice bath to crystallize the this compound.
-
Purification: Collect the product by vacuum filtration, wash with a small amount of cold water, and dry. If necessary, recrystallize from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reduction.
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield in the reduction of 4'-nitroacetophenone.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4'-Aminoacetophenone Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4'-Aminoacetophenone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent is generally a good starting point due to the ionic nature of the hydrochloride salt.
-
Water: The free base, 4'-Aminoacetophenone, is soluble in hot water and has limited solubility in cold water.[1][2] The hydrochloride salt is also soluble in water.[3]
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Ethanol/Water Mixture: An aqueous ethanol solution is a common choice for recrystallizing hydrochloride salts of organic amines.[4] This system allows for fine-tuning of polarity to achieve optimal solubility characteristics.
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Ethanol: The free base is soluble in ethanol.[2][5] Ethanol can be a suitable solvent for the hydrochloride salt as well.
Small-scale trials are always recommended to determine the optimal solvent or solvent mixture for your specific sample, as impurities can affect solubility.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a white to light yellow crystalline powder. The free base form is described as a light yellow or brown solid. A significant deviation from this appearance may indicate the presence of impurities.
Q3: Why is my final product colored?
A3: A colored product, often yellow or brown, can be due to the presence of oxidized impurities or other chromophoric side products from the synthesis. Amino compounds can be susceptible to air oxidation, which can lead to discoloration. To address this, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, resulting in a colorless filtrate from which pure crystals can form.[6]
Q4: Can I convert the free base to the hydrochloride salt and recrystallize it in one process?
A4: Yes, this is a common procedure. You can dissolve the crude 4'-aminoacetophenone free base in a suitable solvent like ethanol or isopropanol, and then add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) to precipitate the hydrochloride salt.[7] The resulting crude salt can then be isolated and recrystallized as described in the protocol below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out": Product separates as a liquid instead of crystals. | 1. The solution is too supersaturated (cooled too quickly or too concentrated).[8]2. The boiling point of the solvent is lower than the melting point of the solute-impurity mixture.3. High concentration of impurities depressing the melting point. | 1. Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow it to cool more slowly.[9]2. Try a different solvent system with a higher boiling point.3. If the oil solidifies on cooling, you can attempt to recrystallize the solidified mass from a fresh, more dilute solution.[10] |
| No Crystals Form Upon Cooling. | 1. The solution is not sufficiently supersaturated (too much solvent was used).2. The cooling process is not complete.3. Nucleation is inhibited. | 1. Evaporate some of the solvent by gently heating the solution and then attempt to cool again.2. Ensure the flask has been allowed to cool to room temperature and then in an ice-water bath for an adequate amount of time (e.g., 20-30 minutes).[6]3. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[9] |
| Very Low Recovery Yield. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[9]2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.3. The crystals were washed with too much cold solvent or the solvent was not cold enough. | 1. Before discarding the filtrate (mother liquor), cool it thoroughly in an ice bath to see if more crystals form. If so, collect them in a second crop. Minimize the amount of hot solvent used for dissolution.2. To prevent this, use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.[11]3. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Crystals Form Too Quickly. | 1. The solution was cooled too rapidly.2. The solution was too concentrated. | 1. Rapid crystallization can trap impurities.[9] Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath.2. Reheat the solution and add a small amount of extra solvent, then cool slowly.[9] |
Solubility Data (Qualitative)
The following table summarizes the solubility of 4'-Aminoacetophenone (the free base) and its hydrochloride salt in common laboratory solvents. Note that quantitative solubility data is highly dependent on temperature and the exact composition of the solvent system.
| Solvent | 4'-Aminoacetophenone (Free Base) | This compound |
| Water (Cold) | Limited solubility[2] | Soluble |
| Water (Hot) | Soluble[1] | Very Soluble |
| Ethanol | Soluble[2] | Soluble |
| Diethyl Ether | Soluble[1][2] | Sparingly Soluble / Insoluble |
| Acetone | Soluble[5] | Soluble |
| Chloroform | Soluble[5] | Sparingly Soluble / Insoluble |
| Dilute HCl | Soluble (forms the hydrochloride salt)[2] | Soluble |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a solvent mixture, for example, 80:20 ethanol:water. The optimal ratio may need to be determined by small-scale trials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent mixture and heat the flask gently with swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a funnel (stemless is preferred). Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solid impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of 4'-Aminoacetophenone HCl.
References
- 1. 4'-Aminoacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Overcoming solubility issues of 4'-Aminoacetophenone Hydrochloride in reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges encountered when using 4'-Aminoacetophenone Hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect solubility?
This compound is the hydrochloride salt of the organic compound 4'-Aminoacetophenone. The base compound has a phenyl ring substituted with an amino group and an acetyl group. The presence of the amino group makes the compound basic, allowing it to react with hydrochloric acid to form a salt. This salt form significantly influences its solubility profile, particularly in aqueous media. The protonation of the amino group increases the compound's polarity, generally making it more soluble in polar solvents like water compared to its free base form.
Q2: What are the general solubility characteristics of this compound?
This compound is generally soluble in water and acidic aqueous solutions.[1] Its solubility in organic solvents is more limited compared to the free base, 4'-Aminoacetophenone, which shows good solubility in solvents like ethanol, methanol, and acetone.[2][3]
Q3: How does pH impact the solubility of this compound?
The pH of the solution is a critical factor influencing the solubility of this compound. In acidic to neutral conditions, the compound exists in its protonated, more soluble salt form. As the pH becomes more basic, the hydrochloride salt will convert to the free base, 4'-Aminoacetophenone, which is significantly less soluble in water.[2] Therefore, maintaining an acidic pH is often key to keeping the compound dissolved in aqueous reaction mixtures.
Q4: Can temperature be used to improve the solubility of this compound?
Troubleshooting Guide
Issue 1: this compound is not dissolving in the reaction solvent.
-
Solution A: Adjust the pH. If you are using an aqueous or protic solvent system, ensure the pH is acidic. The addition of a small amount of hydrochloric acid can significantly improve solubility by keeping the amino group protonated.[1]
-
Solution B: Solvent Selection. If the reaction conditions permit, consider using a different solvent system. For reactions where the free base is the desired reactant, starting with the hydrochloride and neutralizing it in situ after dissolution in an acidic medium might be a viable strategy. If a non-aqueous solvent is required, a polar protic solvent like ethanol or methanol may offer better solubility than non-polar aprotic solvents.
-
Solution C: Use a Co-solvent. A mixture of solvents can often provide the desired solubility characteristics. For example, a mixture of water and a polar organic solvent like ethanol or methanol can be effective. The organic solvent can help solubilize the non-polar parts of the molecule, while the acidic aqueous environment keeps the amino group protonated.
-
Solution D: Increase the Temperature. Gently warming the solvent while stirring can help dissolve the compound. However, be cautious of potential degradation of the reactant or other components in the reaction mixture at elevated temperatures.
Issue 2: The dissolved this compound precipitates out of solution during the reaction.
-
Cause A: Change in pH. The reaction itself might be generating basic byproducts, causing the pH of the solution to rise and the free base to precipitate.
-
Solution: Monitor the pH of the reaction and add a suitable acid to maintain acidic conditions if necessary.
-
-
Cause B: Change in Solvent Composition. If the reaction consumes a solvent or produces a product that changes the overall polarity of the mixture, the solubility of the starting material may decrease.
-
Solution: Consider starting with a higher concentration of the co-solvent that promotes solubility or adding more of this solvent as the reaction progresses.
-
-
Cause C: Temperature Fluctuation. If the reaction was heated to dissolve the starting material and has since cooled, precipitation may occur.
-
Solution: Maintain a constant temperature at which all components remain in solution throughout the reaction.
-
Data Presentation
While precise quantitative solubility data for this compound is not extensively available in the literature, the following table summarizes its qualitative and semi-quantitative solubility based on available information.
| Solvent | Qualitative Solubility | Semi-Quantitative Information | Reference(s) |
| Water | Soluble | "almost transparency" | [6] |
| Acidic Water (e.g., 1M HCl) | Soluble | Soluble | [7] |
| Ethanol | Sparingly Soluble | The free base is soluble | [2][3] |
| Methanol | Sparingly Soluble | The free base is soluble | [3] |
| Acetone | Sparingly Soluble | The free base is soluble | [3] |
Note: The solubility of the hydrochloride salt in organic solvents is generally lower than that of the free base, 4'-Aminoacetophenone.
Experimental Protocols
Protocol 1: Dissolution in an Aqueous Medium for a Condensation Reaction
This protocol describes the dissolution of this compound for a reaction with an aldehyde in an aqueous medium.
Materials:
-
This compound
-
Aldehyde reactant
-
Deionized water
-
Hydrochloric acid (1M solution)
-
Reaction flask with a magnetic stirrer and reflux condenser
Methodology:
-
To the reaction flask, add the desired amount of this compound.
-
Add deionized water to the flask (e.g., to a concentration of 0.1-0.5 M).
-
Begin stirring the mixture at room temperature.
-
If the solid has not fully dissolved, add 1M hydrochloric acid dropwise while monitoring the solution. Continue adding acid until a clear solution is obtained.
-
Once the this compound is fully dissolved, add the aldehyde reactant to the solution.
-
Proceed with the reaction according to the desired protocol (e.g., heating under reflux).
Protocol 2: Using a Co-Solvent System for a Synthesis Reaction
This protocol outlines the use of a water-ethanol co-solvent system to dissolve this compound for a substitution reaction.
Materials:
-
This compound
-
Electrophilic reactant
-
Ethanol
-
Deionized water
-
Reaction flask with a magnetic stirrer
Methodology:
-
In the reaction flask, suspend this compound in a minimal amount of deionized water.
-
While stirring, slowly add ethanol until the solid dissolves. The ratio of water to ethanol will need to be optimized for the specific reaction.
-
Gentle warming may be applied to facilitate dissolution.
-
Once a homogeneous solution is achieved, add the electrophilic reactant.
-
Continue with the reaction, monitoring for any precipitation and adjusting the solvent composition or temperature if necessary.
Visualizations
Caption: A generalized workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4'-Aminoacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 41784-08-1 [m.chemicalbook.com]
- 7. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Schiff Base Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Schiff bases.
Troubleshooting Guide
This section addresses common issues encountered during Schiff base synthesis in a question-and-answer format.
Question 1: Why is my Schiff base yield consistently low?
Answer:
Low yields in Schiff base synthesis are a frequent issue and can stem from several factors. The reaction is a reversible equilibrium, and the presence of water, a byproduct, can drive the reaction backward, thereby reducing the yield. Additionally, the stability of both reactants and products is crucial. For instance, Schiff bases derived from aliphatic aldehydes are often less stable and more prone to polymerization compared to those from aromatic aldehydes, which benefit from conjugation. The pH of the reaction medium is another critical factor; a non-optimal pH can either fail to activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1]
Troubleshooting Steps:
-
Water Removal: Implement methods to remove water as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. Alternatively, adding a dehydrating agent such as molecular sieves (4 Å) or anhydrous magnesium sulfate (MgSO₄) directly to the reaction mixture is effective.[2][3]
-
pH Optimization: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-6.[1] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate. However, a pH that is too low will protonate the amine, inhibiting its nucleophilic attack on the carbonyl group. The ideal pH can be substrate-dependent and may require experimental determination.[4][5]
-
Catalyst Selection: The addition of an acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid (PTSA), can significantly increase the reaction rate.[6][7] The choice and concentration of the catalyst should be optimized to avoid unwanted side reactions.
-
Reactant Stoichiometry: Ensure accurate molar ratios of the amine and carbonyl compound. Using a slight excess of the more volatile or easily removable reactant can help drive the reaction to completion.
Question 2: My reaction is not proceeding to completion, and I observe starting materials in my final product. What should I do?
Answer:
Incomplete conversion is a common problem, often related to the reversible nature of the reaction and suboptimal conditions.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time or increasing the temperature.[2] However, be aware that excessive heat can lead to product decomposition.
-
Effective Water Removal: As mentioned previously, the presence of water can prevent the reaction from going to completion. Ensure your dehydrating agent is active or that the azeotropic distillation is efficient.
-
Catalyst Efficiency: If you are using a catalyst, its effectiveness might be compromised. Consider trying a different acid catalyst or slightly increasing its concentration.
Question 3: My Schiff base product is an oil and is difficult to purify. How can I isolate a solid product?
Answer:
The physical state of the Schiff base can depend on its structure. If you obtain an oil, several techniques can be employed for purification.
Troubleshooting Steps:
-
Recrystallization: This is the most common method for purifying solid Schiff bases. Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[8]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. This process can sometimes lead to the formation of a solid.
-
Column Chromatography: If recrystallization fails, column chromatography using silica gel or neutral alumina can be an effective purification method.
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.
Question 4: My purified Schiff base seems to be degrading over time. How can I improve its stability?
Answer:
Schiff bases, particularly those derived from aliphatic aldehydes, can be susceptible to hydrolysis, where the imine bond is cleaved by water, reverting to the starting amine and aldehyde.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents used for the reaction and purification are dry. Work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive to moisture.
-
Storage: Store the purified Schiff base in a desiccator under vacuum or in a sealed container with a desiccant to protect it from atmospheric moisture. Storing at low temperatures can also enhance stability.
-
pH Control: Since hydrolysis can be catalyzed by both acid and base, maintaining a neutral pH during work-up and storage can improve stability.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation?
A1: The formation of a Schiff base is a two-step process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration (elimination of a water molecule) to form the imine (Schiff base).[1]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used as they can solvate the reactants and intermediates.[9] Aromatic solvents like toluene or benzene are often used for azeotropic removal of water with a Dean-Stark apparatus. The optimal solvent depends on the solubility of your reactants and the desired reaction conditions.
Q3: Can I run a Schiff base formation without a catalyst?
A3: While some reactive aldehydes and amines can form Schiff bases without a catalyst, the reaction is often slow and may not go to completion. An acid catalyst is typically used to accelerate the rate-determining dehydration step of the carbinolamine intermediate.
Q4: What are some common side reactions in Schiff base synthesis?
A4: Potential side reactions include the self-condensation of aldehydes (aldol condensation), especially under basic conditions, and polymerization of the reactants or product. Hydrolysis of the Schiff base back to the starting materials is also a competing reaction if water is not effectively removed.[1]
Data Presentation
The following tables summarize key quantitative data for optimizing Schiff base formation.
Table 1: Effect of Synthesis Method on Yield and Reaction Time
| Synthesis Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | Acetic Acid | Ethanol | Reflux | 4-5 hours | 75-85 | [10][11] |
| Microwave Irradiation | None | None | 200 W | 30 sec - 2 min | 90-95 | [1][12] |
| Grinding | None | None | Room Temp | 20-40 min | 92-98 | [10][11][13] |
| Sonication | Acetic Acid | Methanol | 45 °C | 9-10 min | 98.3 | [7] |
| UV Irradiation | None | None | Room Temp | 15 min | 97 | [7] |
Table 2: Effect of Solvent on Schiff Base Yield
Reaction: 4-substituted-benzaldehyde with 2-(4-aminophenyl)acetonitrile catalyzed by 3,5-difluoroarylboronic acid at room temperature for 2 hours.
| Solvent | Dielectric Constant (approx.) | Yield (%) | Reference |
| Toluene | 2.4 | 10 | [9] |
| Dichloromethane | 9.1 | 30 | [9] |
| Tetrahydrofuran (THF) | 7.5 | 21 | [9] |
| Methanol | 33.0 | 89 | [9] |
| Ethanol | 24.6 | 96 | [9] |
Table 3: Effect of Catalyst on Yield
Reaction: Condensation of various aldehydes with acetophenone via ultrasonication at 70 °C for 60 min.
| Catalyst | Aldehyde | Yield (%) | Reference |
| KOH | Benzaldehyde | 82 | [6] |
| p-Toluenesulfonic acid (PTSA) | Benzaldehyde | 85 | [6] |
| Cu(II)-Schiff base complex | Benzaldehyde | 94 | [6] |
| KOH | Salicylaldehyde | 80 | [6] |
| p-Toluenesulfonic acid (PTSA) | Salicylaldehyde | 82 | [6] |
| Cu(II)-Schiff base complex | Salicylaldehyde | 92 | [6] |
Table 4: Effect of Temperature and Reaction Time on Yield
Reaction: Amino-berberine with benzaldehyde in Ethanol.
| Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 25 | 30 | ~95 | [12] |
| 50 | 30 | ~85 | [12] |
| 70 | 30 | ~75 | [12] |
| 90 | 30 | ~65 | [12] |
| 25 | 15 | ~90 | [12] |
| 25 | 60 | ~95 | [12] |
| 25 | 90 | ~95 | [12] |
| 25 | 120 | ~95 | [12] |
Experimental Protocols
General Protocol for Schiff Base Synthesis (Conventional Method)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Addition of Amine: Add the primary amine (1 equivalent) to the solution.
-
Addition of Catalyst (Optional): Add a catalytic amount of an acid catalyst, such as a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid.
-
Water Removal (Optional but Recommended):
-
Azeotropic Distillation: If using a solvent like toluene, attach a Dean-Stark apparatus to the reaction flask to collect the water azeotropically as the reaction is heated to reflux.
-
Dehydrating Agent: Add an anhydrous dehydrating agent, such as molecular sieves (4 Å) or MgSO₄, to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[14]
Mandatory Visualization
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes | MDPI [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
- 11. ijrat.org [ijrat.org]
- 12. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Preventing oxidation of the amino group in 4'-Aminoacetophenone Hydrochloride
Welcome to the technical support center for 4'-Aminoacetophenone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the amino group during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow/brown?
Q2: How does the hydrochloride salt form improve the stability of 4'-Aminoacetophenone?
A2: The hydrochloride salt of 4'-Aminoacetophenone enhances its stability by protonating the amino group. This positive charge on the nitrogen atom reduces its electron density, making it less susceptible to oxidation compared to the free base form.
Q3: What is the shelf life of this compound solutions?
A3: The shelf life of solutions is highly dependent on the solvent, storage conditions (temperature, light exposure), and the presence of any contaminants. It is strongly recommended to prepare solutions fresh before use. If storage is necessary, it should be for a short duration at low temperatures (-20°C to -80°C), protected from light, and under an inert atmosphere.[4]
Q4: Can I still use my this compound if it has a slight yellow tint?
A4: A slight yellow tint indicates the presence of minor oxidation products. For many applications, particularly in early-stage research or non-critical steps, this may not significantly impact the outcome. However, for applications requiring high purity, such as in the final steps of pharmaceutical synthesis or for analytical standards, it is advisable to use a fresh, colorless solution or purify the discolored material.
Q5: How can I purify this compound that has discolored?
A5: If your solid this compound has discolored, you may be able to purify it by recrystallization. A common procedure for similar compounds involves dissolving the material in a minimal amount of hot water or an alcohol/water mixture, treating with activated charcoal to adsorb colored impurities, followed by filtration and cooling to induce crystallization.[2] It is important to perform this under an inert atmosphere to prevent further oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution rapidly turns yellow or brown upon preparation. | Oxidation due to exposure to air and/or light. | • Prepare solutions using deoxygenated solvents. • Work under an inert atmosphere (e.g., nitrogen or argon). • Use amber-colored glassware or wrap glassware in aluminum foil to protect from light. • Prepare the solution immediately before use. |
| Inconsistent reaction yields or formation of side products. | Degradation of this compound. | • Ensure the starting material is of high purity and has been stored correctly. • Minimize reaction times and use the lowest effective temperature. • Consider adding a small amount of a compatible antioxidant, such as ascorbic acid, if it does not interfere with the downstream reaction. |
| Solid material has a noticeable color. | Oxidation of the solid during storage. | • Store the solid material in a tightly sealed container, in a cool, dark, and dry place. • For long-term storage, consider storing under an inert gas. • If purity is critical, purify by recrystallization before use. |
| Precipitate forms in the solution upon standing. | Formation of insoluble oxidation products or reaction with atmospheric CO2. | • Filter the solution before use if a precipitate is observed. • Store solutions under an inert atmosphere to prevent reaction with atmospheric components. |
Stability Data
For illustrative purposes, the following table presents hypothetical stability data for an aromatic amine hydrochloride in aqueous solution under different conditions, as would be determined by a stability-indicating HPLC method.[5][6]
| Condition | Solvent | Temperature | Atmosphere | Light Exposure | % Degradation (24 hours) |
| 1 | Water (pH 3) | 25°C | Air | Ambient | < 1% |
| 2 | Water (pH 7) | 25°C | Air | Ambient | 5-10% |
| 3 | Water (pH 7) | 25°C | Nitrogen | Ambient | < 2% |
| 4 | Water (pH 7) | 25°C | Air | UV Light (365 nm) | 15-25% |
| 5 | Ethanol | 25°C | Air | Ambient | 2-5% |
Note: This data is illustrative and intended to demonstrate general stability trends. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation and Handling of a Stock Solution of this compound
This protocol describes the preparation of a stock solution with minimized risk of oxidation.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., water, ethanol)
-
Schlenk flask or similar glassware with a sidearm for inert gas
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Septa
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.
-
Deoxygenating Solvent: Deoxygenate the solvent by bubbling a steady stream of inert gas (Nitrogen or Argon) through it for at least 30 minutes.
-
Inert Atmosphere: Assemble the dry Schlenk flask, seal with a septum, and purge with inert gas for 10-15 minutes.
-
Weighing: In a glove box or under a positive pressure of inert gas, weigh the required amount of this compound and add it to the Schlenk flask.
-
Dissolving: Using a syringe, transfer the desired volume of deoxygenated solvent to the Schlenk flask.
-
Storage: If the solution is not for immediate use, store the flask in the dark at a low temperature (-20°C). Maintain a positive pressure of inert gas in the flask.
Protocol 2: Monitoring Oxidation by HPLC
A stability-indicating HPLC method can be used to quantify the amount of this compound and detect the formation of degradation products.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 3.0) in a suitable ratio (e.g., 30:70 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where 4'-Aminoacetophenone has significant absorbance (e.g., 280 nm or 316 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Subject a solution of this compound to the desired stress conditions (e.g., exposure to air, light, or an oxidizing agent).
-
At various time points, withdraw an aliquot of the stressed solution, dilute it with the mobile phase, and inject it into the HPLC system.
-
Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the initial unstressed sample.
Visualizations
Caption: Workflow for preparing, handling, and analyzing the stability of this compound solutions.
Caption: Troubleshooting logic for addressing the discoloration of this compound solutions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Separation of 4-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. zenodo.org [zenodo.org]
Troubleshooting NMR Peak Assignments for 4'-Aminoacetophenone Derivatives: A Technical Support Guide
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignments of 4'-Aminoacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for the parent 4'-aminoacetophenone?
The chemical shifts for 4'-aminoacetophenone can vary slightly depending on the solvent used. Below is a summary of typical values in common NMR solvents.
| Proton | Typical Chemical Shift (δ) in CDCl₃ (ppm) [1][2] | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |
| H-2, H-6 | ~ 7.79 | ~ 7.60 | Doublet (d) | 2H |
| H-3, H-5 | ~ 6.63 | ~ 6.50 | Doublet (d) | 2H |
| -NH₂ | ~ 4.31 (broad) | ~ 5.95 (broad s) | Singlet (s) | 2H |
| -C(O)CH₃ | ~ 2.49 | ~ 2.32 | Singlet (s) | 3H |
Note: The amino protons (-NH₂) often appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature.
Q2: My aromatic signals for a 4'-aminoacetophenone derivative are shifted compared to the parent compound. Why is that?
Substituents on the amino group or the aromatic ring significantly influence the electron density of the benzene ring, thereby altering the chemical shifts of the aromatic protons.
-
N-Substitution: Acylating or alkylating the amino group reduces its electron-donating capacity. For instance, in 4'-acetamidoacetophenone , the acetyl group is electron-withdrawing, which deshields the aromatic protons, causing them to shift downfield compared to 4'-aminoacetophenone.[3] Conversely, an N,N-dimethyl group is more electron-donating than the primary amine, leading to an upfield shift of the aromatic protons in 4'-(dimethylamino)acetophenone .[4][5][6]
-
Ring Substitution: Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring will generally shift all aromatic protons downfield. Conversely, electron-donating groups (e.g., -OCH₃) will cause an upfield shift.
Q3: The splitting pattern in the aromatic region of my substituted 4'-aminoacetophenone is complex and not a simple doublet of doublets. How can I assign the protons?
For di- and tri-substituted derivatives, the splitting patterns can become more intricate due to multiple coupling interactions (ortho, meta, and para).[7][8]
-
Ortho-coupling (³J): Typically the largest coupling (7-10 Hz), observed between adjacent protons.
-
Meta-coupling (⁴J): Smaller coupling (2-3 Hz), seen between protons separated by two bonds.
-
Para-coupling (⁵J): Usually the smallest and often not resolved (<1 Hz), between protons across the ring.
When simple first-order analysis is insufficient, consider the following workflow:
References
- 1. 4-Aminoacetophenone(99-92-3) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Acetamidoacetophenone [webbook.nist.gov]
- 4. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 6. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Stability of 4'-Aminoacetophenone Hydrochloride under different pH conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Aminoacetophenone Hydrochloride. The following information addresses common issues encountered during stability studies under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
A1: this compound, as an aromatic amine, is susceptible to degradation, particularly at non-neutral pH and upon exposure to light and oxidizing agents. The stability of the compound is significantly influenced by the pH of the solution. Generally, it is expected to be most stable in mildly acidic to neutral conditions (pH 4-7). Under strongly acidic or alkaline conditions, hydrolysis of the amine and other degradation pathways may be accelerated.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its chemical structure, which includes an aromatic amine and a ketone functional group, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The acetyl group is generally stable, but the amino group can undergo reactions. More significantly, at extremes of pH, polymerization or condensation reactions may occur.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., nitroso or nitro compounds) and polymerization.
-
Photodegradation: Exposure to UV light can induce degradation, often through oxidative pathways.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. Such a method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of impurities.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Alkaline Solutions
-
Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution with a pH above 8. The solution may also develop a yellow or brown color.
-
Possible Cause: Base-catalyzed hydrolysis or oxidation is likely occurring. The amino group of anilines can be susceptible to oxidation, which is often accelerated at higher pH.
-
Resolution:
-
pH Adjustment: If experimentally feasible, lower the pH of the solution to the neutral or slightly acidic range (pH 4-7) to improve stability.
-
Inert Atmosphere: When working with alkaline solutions, purge the solvent with an inert gas (e.g., nitrogen or argon) before and during the experiment to minimize oxidative degradation.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down the degradation rate.
-
Antioxidants: For formulation development, the inclusion of antioxidants could be considered to mitigate oxidative degradation.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of this compound across replicate samples or different time points.
-
Possible Causes:
-
Inadequate pH control of the buffer solutions.
-
Exposure of samples to light.
-
Contamination of reagents with oxidizing agents.
-
Non-validated analytical method.
-
-
Resolution:
-
Buffer Preparation: Ensure that buffers are accurately prepared and have sufficient buffering capacity to maintain a constant pH throughout the experiment.
-
Light Protection: Protect all solutions from light by using amber glassware or by wrapping the containers in aluminum foil.
-
Reagent Quality: Use high-purity solvents and reagents.
-
Method Validation: Validate the stability-indicating HPLC method for specificity, linearity, accuracy, and precision to ensure reliable results.
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound in acidic, neutral, and basic conditions.
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffer (pH 7.0)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a 1 mg/mL stock solution.
3. Sample Preparation for Stability Testing:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral Condition: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 100 µg/mL.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Control: Dilute the stock solution with high-purity water to a final concentration of 100 µg/mL.
4. Incubation:
-
Store all prepared samples in a temperature-controlled environment (e.g., 40°C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Quantify the peak area of this compound at each time point.
Data Presentation
Table 1: Stability of this compound (100 µg/mL) at 40°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.0 Buffer) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 92.1 |
| 4 | 96.2 | 99.5 | 85.3 |
| 8 | 92.1 | 99.1 | 72.4 |
| 12 | 88.5 | 98.8 | 61.2 |
| 24 | 79.3 | 98.2 | 45.8 |
Visualizations
Caption: Experimental Workflow for pH Stability Study.
Caption: Potential Degradation Pathways based on pH.
Technical Support Center: Purification of 4'-Aminoacetophenone Hydrochloride
Welcome to the technical support center for the purification of 4'-Aminoacetophenone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation. Common impurities include:
-
Isomeric Impurities: 2'-Aminoacetophenone and 3'-Aminoacetophenone are common process-related impurities.
-
Starting Materials: Unreacted starting materials such as 4-nitroacetophenone or acetanilide may be present.
-
Byproducts of Synthesis: Depending on the synthetic route, byproducts from incomplete reactions or side reactions can be impurities. For instance, in a Friedel-Crafts acylation of aniline, polyacylated products can form.
-
Degradation Products: Over time or under improper storage conditions, 4'-Aminoacetophenone can degrade, leading to colored impurities.
Q2: My this compound is discolored (yellow or brown). How can I remove the color?
A2: Discoloration is typically due to oxidized impurities or residual starting materials. Two common methods to address this are:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb the desired product, leading to lower yields.
-
Recrystallization: A carefully performed recrystallization is often sufficient to remove colored impurities, as they may remain in the mother liquor.
Q3: I am having trouble dissolving this compound for recrystallization. What should I do?
A3: this compound, being a salt, has different solubility characteristics than its free base. If you are struggling with solubility:
-
Select an Appropriate Solvent System: Polar protic solvents are generally more effective for dissolving hydrochloride salts. Consider using ethanol, methanol, or mixtures with water. Forcing crystallization by adding a less polar co-solvent (anti-solvent) like diethyl ether or acetone to a solution in a more polar solvent can be effective.
-
Increase the Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility.
-
Use a Sufficient Amount of Solvent: While the goal is to use a minimal amount of hot solvent, ensure you have added enough to fully dissolve the solid. If the solid does not dissolve even at the boiling point of the solvent, you may need to consider a different solvent system.
Q4: During acid-base extraction, I am observing an emulsion at the interface of the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: In some cases, filtering the emulsified layer through a bed of Celite® or glass wool can help.
-
Patience: Allowing the separatory funnel to stand for an extended period can sometimes lead to the separation of the layers.
Q5: My yield is very low after purification. What are the potential causes and how can I improve it?
A5: Low yields can result from several factors throughout the purification process:
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Inappropriate Solvent Choice for Recrystallization: If the compound is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor.
-
Excessive Use of Activated Carbon: As mentioned, activated carbon can adsorb your product.
-
Losses During Transfers: Ensure all solid is quantitatively transferred between flasks and funnels. Rinsing glassware with a small amount of the cold recrystallization solvent can help.
-
Incomplete Precipitation in Acid-Base Extraction: Ensure the pH is adjusted appropriately to fully precipitate the free base from the aqueous layer.
Experimental Protocols
Below are detailed methodologies for the purification and analysis of this compound.
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of this compound that contains colored impurities and other less polar contaminants.
Methodology:
-
Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating 4'-Aminoacetophenone (as its hydrochloride salt) from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Conversion to Free Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and convert it to the free base, which will remain in the organic layer. Check the pH of the aqueous layer to ensure it is basic.
-
Separation of Layers: Separate the organic layer from the aqueous layer.
-
Acidic Wash (Optional): To remove any acidic impurities, you can wash the organic layer with a dilute aqueous solution of a weak acid, though this step is often omitted if no acidic impurities are expected.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to obtain the purified 4'-Aminoacetophenone free base.
-
Conversion back to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as HCl gas) to precipitate the purified this compound.
-
Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This HPLC method can be used to assess the purity of this compound before and after purification.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[1]
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.
Data Presentation
The following table summarizes hypothetical data to illustrate the effectiveness of different purification methods. Actual results may vary depending on the initial purity of the compound and the specific experimental conditions.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol/Water) | 95.2% | 99.5% | 85% |
| Recrystallization (Methanol) | 95.2% | 98.9% | 78% |
| Acid-Base Extraction | 95.2% | 99.2% | 90% |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Low Yield in Recrystallization
Caption: Troubleshooting guide for low yield in recrystallization.
References
Technical Support Center: Scaling Up the Synthesis of 4'-Aminoacetophenone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4'-Aminoacetophenone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 4'-Aminoacetophenone suitable for scaling up?
A1: Two primary routes are commonly considered for the large-scale synthesis of 4'-Aminoacetophenone:
-
Route 1: Catalytic Hydrogenation of 4'-Nitroacetophenone. This is a widely used industrial method. It involves the reduction of the nitro group of 4'-nitroacetophenone to an amine using a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. This method is often preferred for its high yield and atom economy.
-
Route 2: Multi-step Synthesis via Smiles Rearrangement. A patented method suitable for industrial production involves a three-step process starting from p-hydroxyacetophenone. This route is advantageous as it avoids highly toxic or flammable reagents and proceeds under gentle reaction conditions.[1]
Q2: How is 4'-Aminoacetophenone converted to its hydrochloride salt on a large scale?
A2: The conversion of 4'-Aminoacetophenone to its hydrochloride salt is typically achieved by dissolving the synthesized 4'-Aminoacetophenone in a suitable solvent, such as ethanol or isopropanol, and then treating the solution with hydrochloric acid (HCl). The HCl can be in the form of a concentrated aqueous solution or as a gas. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration, washed with a cold solvent, and dried.
Q3: What are the critical safety considerations when scaling up the synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The catalytic hydrogenation of 4'-nitroacetophenone is highly exothermic. Proper heat management through efficient cooling systems and controlled addition of reagents is crucial to prevent runaway reactions.
-
Hydrogen Handling: If using catalytic hydrogenation with hydrogen gas, appropriate infrastructure for handling flammable gases under pressure is required. This includes spark-proof equipment and adequate ventilation.
-
Handling of Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, must be worn. The process should be carried out in a well-ventilated area or a fume hood.
-
Solvent Safety: Many organic solvents used in the synthesis are flammable. All equipment should be properly grounded, and sources of ignition must be eliminated.
Q4: What are the recommended methods for purifying crude this compound at scale?
A4: The primary method for purifying this compound on a large scale is recrystallization. The choice of solvent is critical and should be determined through laboratory-scale experiments. A good solvent will dissolve the hydrochloride salt at elevated temperatures but have low solubility at cooler temperatures, allowing for high recovery of the purified product. Common solvent systems include ethanol, methanol, or mixtures of alcohols with water. For impurities that are difficult to remove by recrystallization, column chromatography can be employed, although this is often less practical and more costly at an industrial scale.
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 4'-Nitroacetophenone
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor mixing/agitation- Low reaction temperature | - Use fresh, high-quality catalyst.- Ensure the system is properly sealed and pressurized to the recommended level.- Optimize the stirring speed to ensure good suspension of the catalyst and contact with reactants.- Gradually increase the reaction temperature within the recommended range. |
| Byproduct Formation (e.g., hydroxylamine, azo, or azoxy compounds) | - Incomplete reduction- Catalyst poisoning | - Ensure complete reaction by monitoring with techniques like TLC or HPLC.- Use a higher catalyst loading or fresh catalyst.- Purify the starting material to remove potential catalyst poisons (e.g., sulfur compounds). |
| Difficulty in Filtering the Catalyst | - Fine catalyst particles- Catalyst embedded in the product | - Use a filter aid such as celite.- Ensure the product is fully dissolved in the solvent before filtration.- Consider using a different grade of catalyst with a larger particle size. |
| Product Discoloration (Pink or Brown) | - Air oxidation of the amine product | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants during work-up and storage. |
Route 2: Multi-step Synthesis via Smiles Rearrangement
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Williamson Ether Synthesis (Step 1) | - Incomplete deprotonation of p-hydroxyacetophenone- Low reactivity of the halo-amide | - Ensure the base is of high purity and used in the correct stoichiometric amount.- Increase the reaction time or temperature.- Consider using a more reactive halo-amide (e.g., bromo- or iodo- derivative). |
| Incomplete Smiles Rearrangement (Step 2) | - Insufficient base- Low reaction temperature | - Increase the amount of base used.- Elevate the reaction temperature as per the protocol. |
| Low Yield in Hydrolysis (Step 3) | - Incomplete hydrolysis- Product degradation | - Increase the reaction time or temperature for the hydrolysis step.- Avoid excessively high temperatures or prolonged reaction times that could lead to degradation. |
| Difficulty in Product Isolation/Crystallization | - Supersaturation- Presence of impurities | - Use seed crystals to induce crystallization.- Optimize the cooling rate during crystallization.- Perform a purification step (e.g., charcoal treatment) on the solution before crystallization to remove impurities. |
Final Product: this compound Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out Instead of Crystallization | - Solution is too concentrated- Cooling rate is too fast- Presence of impurities | - Dilute the solution with more solvent.- Slow down the cooling process.- Purify the crude product before attempting crystallization. |
| Poor Crystal Quality (small needles or powder) | - High degree of supersaturation- Rapid cooling | - Reduce the level of supersaturation by using a more dilute solution.- Employ a slower, more controlled cooling profile.- Use seeding to encourage the growth of larger crystals. |
| Inconsistent Yields | - Variations in final solvent volume- Inconsistent cooling profiles- Inefficient filtration | - Carefully control the final solvent volume before cooling.- Standardize the cooling and stirring parameters.- Ensure the filter cake is washed with a minimal amount of cold solvent and dried thoroughly. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4'-Nitroacetophenone
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reaction Setup:
-
Charge a suitable hydrogenation reactor with 4'-nitroacetophenone and a solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Under an inert atmosphere (nitrogen or argon), carefully add the Pd/C catalyst (typically 0.5-5 mol%).
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC, HPLC, or GC).
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 4'-Aminoacetophenone.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude 4'-Aminoacetophenone in a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The hydrochloride salt should precipitate.
-
Cool the mixture to enhance precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Parameter | Lab Scale (Example) | Pilot Scale (Example) |
| 4'-Nitroacetophenone | 16.5 g (0.1 mol) | 16.5 kg (100 mol) |
| Solvent (Ethanol) | 200 mL | 200 L |
| 10% Pd/C | 0.8 g | 0.8 kg |
| Hydrogen Pressure | 50 psi | 100 psi |
| Temperature | 25 °C | 40 °C |
| Reaction Time | 4 hours | 8 hours |
| Approx. Yield | 90% | 85-95% |
Protocol 2: Scaled-up Monochlorination of 4-Aminoacetophenone
This protocol describes a specific example of a scaled-up reaction.[2]
-
Reaction:
-
In a suitable reactor, a reaction between iodobenzene and chlorine gas is performed to generate iodobenzene dichloride.
-
4-Aminoacetophenone is then reacted with the in-situ generated iodobenzene dichloride under cooled conditions.
-
-
Work-up and Isolation:
-
The reaction mixture is worked up to isolate the monochlorinated product.
-
| Parameter | Value |
| Batch Size | 24.8 kg |
| Yield | 87% |
| Purity | 94% |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Monochlorination of 4-Aminoacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the monochlorination of 4-aminoacetophenone. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the direct monochlorination of 4-aminoacetophenone so challenging?
A1: Direct monochlorination of 4-aminoacetophenone is problematic due to the strong activating and ortho-, para-directing nature of the amino (-NH₂) group. This leads to several issues:
-
Poor Regioselectivity: The amino group directs chlorination to the position ortho to it (C3). However, its strong activating effect makes the ring highly susceptible to further chlorination.
-
Over-chlorination: The initial monochlorinated product is still activated, leading to the formation of significant amounts of di- and even tri-chlorinated byproducts.
-
Side Reactions: The amino group itself can react with certain chlorinating agents, leading to undesired side products and consumption of the reagent.
Direct chlorination with agents like chlorine gas often results in a complex mixture of products that is difficult to separate.[1]
Q2: What is the recommended general strategy to achieve selective monochlorination?
A2: The most effective and widely accepted strategy is a three-step synthesis involving the protection of the amino group, followed by chlorination, and subsequent deprotection. This approach mitigates the issues caused by the highly activating amino group.
Q3: Which protecting group is suitable for the amino group in this synthesis?
A3: Acetylation of the amino group to form an acetamide is a common and effective strategy.[2] The resulting N-(4-acetylphenyl)acetamide has a less activating N-acetyl group, which still directs the chlorination to the desired ortho-position but tempers the reactivity of the aromatic ring, thus preventing over-chlorination. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also excellent protecting groups for amines.[3][4]
Q4: What are the common chlorinating agents used for the protected substrate?
A4: For the chlorination of the N-acetylated intermediate, several reagents can be used:
-
N-Chlorosuccinimide (NCS): A mild and effective reagent for chlorinating activated aromatic rings.[][6][7]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent, often used for acetophenone derivatives.[8][9][10] Its reactivity needs to be carefully controlled to avoid side reactions.
-
Hydrochloric Acid (HCl) and Hydrogen Peroxide (H₂O₂): This combination can generate in situ chlorine and is considered a greener alternative.
Q5: How can the acetyl protecting group be removed after chlorination?
A5: The N-acetyl group can be removed by hydrolysis under acidic or basic conditions. A common method is refluxing the chlorinated intermediate in the presence of aqueous acid (e.g., HCl) or base (e.g., NaOH).[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Monochlorinated Product | 1. Incomplete protection of the amino group. 2. Inactive chlorinating agent. 3. Insufficient reaction time or temperature. 4. Incomplete deprotection. | 1. Confirm complete acetylation via TLC or NMR before proceeding. 2. Use a fresh batch of the chlorinating agent. 3. Monitor the reaction by TLC and adjust time/temperature as needed. 4. Ensure hydrolysis is complete by monitoring via TLC. |
| Formation of Multiple Products (Di- or Tri-chlorinated) | 1. Direct chlorination without a protecting group. 2. Chlorinating agent is too reactive or used in excess. 3. Reaction temperature is too high. | 1. Implement the protection-chlorination-deprotection strategy. 2. Use a milder agent like NCS. If using SO₂Cl₂, add it slowly at a controlled temperature. 3. Perform the chlorination step at a lower temperature (e.g., 0-5 °C). |
| Product is Contaminated with Starting Material | 1. Incomplete chlorination reaction. 2. Insufficient amount of chlorinating agent. | 1. Increase reaction time or temperature slightly while monitoring for side products. 2. Use a slight excess (e.g., 1.1 equivalents) of the chlorinating agent. |
| Difficult Purification | 1. Presence of multiple, closely related byproducts. 2. Residual starting materials or intermediates. | 1. Optimize reaction conditions to improve selectivity. 2. Utilize column chromatography for purification if recrystallization is ineffective. |
Visualizations
Caption: Challenges of direct chlorination.
Caption: Three-step synthesis workflow.
Caption: Troubleshooting decision tree.
Experimental Protocols
Protocol 1: Three-Step Synthesis of 4-Amino-3-chloroacetophenone
This protocol outlines the recommended three-step approach: acetylation (protection), chlorination, and hydrolysis (deprotection).
Step 1: Acetylation of 4-Aminoacetophenone
-
Dissolution: Dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: While stirring, add acetic anhydride (1.1 equivalents) dropwise to the solution.
-
Reaction: Gently heat the mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid, N-(4-acetylphenyl)acetamide, by vacuum filtration. Wash the solid with cold water and dry it thoroughly. The product can be purified further by recrystallization from ethanol if necessary.
Step 2: Chlorination of N-(4-acetylphenyl)acetamide
-
Dissolution: Dissolve the dried N-(4-acetylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a flask protected from light.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.05-1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(4-acetyl-3-chlorophenyl)acetamide.
Step 3: Hydrolysis of N-(4-acetyl-3-chlorophenyl)acetamide
-
Reaction Setup: Place the crude chlorinated intermediate into a round-bottom flask. Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Hydrolysis: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the deprotection by TLC.
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until it reaches a pH of 7-8.
-
Isolation: The product, 4-amino-3-chloroacetophenone, will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
References
- 1. Revealing the impact of side-chains in amino acids on the formation of haloacetamides during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Acetamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 4'-Aminoacetophenone, 25 g, CAS No. 99-92-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Data of 4'-Aminoacetophenone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting mass spectrometry data of 4'-Aminoacetophenone derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to assist in navigating common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of 4'-Aminoacetophenone derivatives, presented in a question-and-answer format.
Question: I am not seeing the expected molecular ion peak for my 4'-Aminoacetophenone derivative. What could be the issue?
Answer:
The absence of a molecular ion peak ([M]⁺˙ or [M+H]⁺) can be due to several factors:
-
In-source Fragmentation: The compound may be fragmenting in the ion source before detection. This is more common with high energy ionization techniques like Electron Ionization (EI). Try using a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Poor Ionization: The analyte may not be ionizing efficiently under the current conditions. For ESI, ensure the mobile phase pH is appropriate to protonate the amino group (e.g., by adding 0.1% formic acid).[1]
-
Incorrect Mass Range: The mass spectrometer might not be scanning the correct m/z range. Verify that the expected molecular weight of your derivative falls within the acquisition range.
-
Sample Concentration: The sample may be too dilute to produce a detectable signal. Conversely, a highly concentrated sample can sometimes lead to ion suppression.[2]
-
Instrumental Issues: There could be a problem with the mass spectrometer itself, such as a dirty ion source or detector malfunction. Regular tuning and calibration are essential for optimal performance.
Question: My mass spectrum shows several unexpected peaks with high intensity. How do I identify them?
Answer:
Unexpected peaks can originate from various sources:
-
Adduct Formation: In ESI, molecules frequently form adducts with ions present in the mobile phase or from contaminants. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). Look for peaks that are 22, 38, or 17 m/z units higher than the expected protonated molecule, respectively.
-
Contamination: Contaminants can be introduced from solvents, glassware, or the LC system. Common contaminants include plasticizers (phthalates) and siloxanes. Running a blank analysis (injecting only the mobile phase) can help identify these background signals.
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and the appearance of matrix-related ions.[3] Proper sample preparation is crucial to minimize matrix effects.
-
Isotopic Peaks: The presence of naturally occurring isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc. The relative intensity of these peaks can help confirm the elemental composition of your molecule.
Question: The fragmentation pattern of my substituted 4'-Aminoacetophenone is different from the parent compound. How do I interpret it?
Answer:
The fragmentation pattern is highly dependent on the nature and position of the substituents on the aromatic ring. Key fragmentation pathways for acetophenones include:
-
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon. For 4'-Aminoacetophenone, this results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.
-
Loss of Neutral Molecules: Depending on the substituent, neutral molecules can be lost. For example, a nitro-substituted derivative might lose NO₂ (46 Da).
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the substituent has a suitable hydrogen atom.
To interpret the spectrum, consider the mass difference between the molecular ion and the major fragment ions. This will correspond to the mass of the lost neutral fragment or radical, providing clues about the structure.
Frequently Asked Questions (FAQs)
What is the typical fragmentation pattern for 4'-Aminoacetophenone?
Under Electron Ionization (EI), 4'-Aminoacetophenone (Molecular Weight: 135.16 g/mol ) typically shows a prominent molecular ion peak at m/z 135. The base peak is often observed at m/z 120, corresponding to the loss of a methyl radical (•CH₃) via alpha-cleavage. Other significant fragments can be seen at m/z 92 and m/z 65, resulting from further fragmentation of the aromatic ring structure.[4]
How can I improve the sensitivity of my LC-MS/MS analysis for 4'-Aminoacetophenone derivatives?
To enhance sensitivity:
-
Optimize Ionization Source Parameters: Adjust the spray voltage, gas flows (nebulizing and drying gas), and source temperature to achieve optimal ionization.
-
Mobile Phase Modification: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the protonation of the amino group in ESI, leading to a stronger signal.[1]
-
Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
What are common adducts I should look for in the ESI mass spectra of these compounds?
In positive ion mode ESI, be aware of the following common adducts:
-
[M+H]⁺: Protonated molecule.
-
[M+Na]⁺: Sodium adduct (M + 22.99 Da).
-
[M+K]⁺: Potassium adduct (M + 38.96 Da).
-
[M+NH₄]⁺: Ammonium adduct (M + 18.03 Da).
-
[2M+H]⁺: Protonated dimer.
The presence and abundance of these adducts can be influenced by the purity of solvents and reagents.
Quantitative Data Presentation
The following tables summarize the characteristic mass spectral data for 4'-Aminoacetophenone and two of its derivatives. This data is intended for comparative purposes. Note that relative intensities can vary depending on the specific instrument and experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) and (Relative Intensity %) |
| 4'-Aminoacetophenone | C₈H₉NO | 135.16 | EI | 135 | 120 (100%), 92 (35%), 65 (30%) |
| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | EI | 165 | 150 (100%), 120 (12%), 104 (28%), 92 (12%), 76 (14%)[5][6] |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | EI | 154/156 | 139/141 (100%), 111/113 (25%), 75 (20%) |
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of 4'-Aminoacetophenone derivatives in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: An Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS or equivalent, equipped with an electrospray ionization (ESI) source.[5]
-
Column: Agilent InfinityLab Poroshell 120 PFP (or a suitable C18 column), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each specific derivative need to be optimized by infusing a standard solution of the compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of 4'-Aminoacetophenone derivatives.
Troubleshooting Logic
Caption: Troubleshooting workflow for common mass spectrometry data issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4'-Aminoacetophenone Hydrochloride and Other Anilines
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for designing synthetic routes and developing new molecular entities. This guide provides an objective comparison of the reactivity of 4'-Aminoacetophenone Hydrochloride with other common anilines, supported by quantitative data and detailed experimental protocols. The presence of both an electron-donating amino group and an electron-withdrawing acetyl group in 4'-Aminoacetophenone creates a unique electronic profile that significantly influences its reactivity.[1][2]
Electronic Effects and Basicity: A Quantitative Comparison
The reactivity of an aniline is intrinsically linked to the electron density on the nitrogen atom. This is influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density, making the aniline more basic and a stronger nucleophile.[3][4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing basicity and nucleophilicity.[4][5]
The acetyl group in the para-position of 4'-Aminoacetophenone is a strong electron-withdrawing group, which significantly reduces the basicity of the amino group compared to aniline.[1] This effect can be quantified by comparing the pKa values of the conjugate acids and the Hammett substituent constants (σp). A lower pKa value for the anilinium ion indicates a weaker base. The Hammett constant, σp, quantifies the electronic effect of a para-substituent; positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
| Compound | Substituent (para) | pKa of Conjugate Acid | Hammett Constant (σp) | Relative Basicity |
| p-Anisidine | -OCH₃ | 5.34 | -0.27 | Most Basic |
| p-Toluidine | -CH₃ | 5.08 | -0.17 | ↓ |
| Aniline | -H | 4.63[6] | 0.00 | ↓ |
| 4'-Aminoacetophenone | -COCH₃ | 2.17 - 2.76[7][8] | 0.50 | ↓ |
| p-Nitroaniline | -NO₂ | 1.0 | 0.78 | Least Basic |
Note: pKa values can vary slightly depending on the measurement conditions.
Comparative Reactivity in N-Alkylation Reactions
The differences in basicity and nucleophilicity directly translate to differences in reactivity in common chemical transformations such as N-alkylation. Aniline derivatives with electron-donating groups will typically react faster than those with electron-withdrawing groups. Several catalytic systems have been developed for the N-alkylation of anilines with alcohols.[9][10][11]
Below is a representative experimental protocol for comparing the reactivity of different anilines in a nickel-catalyzed N-alkylation reaction.
Experimental Protocol: Nickel-Catalyzed N-Alkylation of Anilines
Objective: To compare the rate of N-alkylation of 4'-Aminoacetophenone with other anilines (e.g., aniline, p-toluidine, p-nitroaniline) using benzyl alcohol as the alkylating agent.
Materials:
-
Substituted aniline (4'-Aminoacetophenone, aniline, p-toluidine, p-nitroaniline)
-
Benzyl alcohol
-
Nickel(II) bromide (NiBr₂)
-
Bis(2-(diphenylphosphino)phenyl)ether (DPEphos) or a similar phosphine ligand (L1)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure: [9]
-
In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add NiBr₂ (0.025 mmol), the phosphine ligand (0.05 mmol), and t-BuOK (0.25 mmol).
-
Add the specific aniline derivative (0.25 mmol) to the tube.
-
Add anhydrous toluene (2.0 mL) followed by benzyl alcohol (1.0 mmol).
-
Seal the tube and heat the reaction mixture at 130 °C for a specified time (e.g., 24-48 hours).
-
To compare reactivities, run parallel reactions for each aniline under identical conditions.
-
Monitor the reaction progress at set time intervals by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS or ¹H NMR) to determine the conversion of the starting aniline to the N-benzylated product.
-
The relative rates of reaction can be determined by comparing the percentage conversion of each aniline at a given time point. It is expected that anilines with electron-donating groups will show higher conversion rates compared to those with electron-withdrawing groups like 4'-Aminoacetophenone and p-nitroaniline.
Logical Relationship of Substituent Effects on Aniline Reactivity
The following diagram illustrates how substituents on the benzene ring modulate the electronic properties and, consequently, the reactivity of the amino group.
Caption: Substituent effects on aniline reactivity.
Signaling Pathway Analogy: Modulation of Aniline Nucleophilicity
While not a biological signaling pathway, the modulation of aniline's reactivity by substituents can be visualized in a similar manner, showing how an input (the substituent) affects a downstream outcome (reactivity).
Caption: Modulation of aniline's nucleophilic character.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Basicity of Aromatic Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. web.viu.ca [web.viu.ca]
- 7. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]
- 8. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Cytotoxicity comparison of 4'-Aminoacetophenone-derived Schiff bases.
A comparative analysis of the cytotoxic effects of various Schiff bases derived from 4'-aminoacetophenone reveals their potential as anticancer agents. This guide provides a summary of their performance based on experimental data, details the methodologies used for their evaluation, and illustrates the key experimental and biological pathways.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of 4'-Aminoacetophenone-derived Schiff bases and their metal complexes has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Palladium(II) Complex of a 4-Aminoacetophenone Schiff base | HT-1080 (Fibrosarcoma) | 13.24 ± 1.21 | [1] |
| A-549 (Lung Carcinoma) | 25.24 ± 0.91 | [1] | |
| MCF-7 (Breast Carcinoma) | 38.14 ± 1.19 | [1] | |
| MDA-MB-231 (Breast Carcinoma) | 31.21 ± 2.56 | [1] | |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | [2] |
Note: The palladium complex demonstrated the most potent activity among the tested compounds in its study.[1] It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic potential of these Schiff bases typically involves in vitro cell-based assays. The following are summaries of commonly used methodologies.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized Schiff bases.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few more hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration (e.g., 24 hours).
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength. The absorbance is proportional to the total cellular protein mass.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve generated from the absorbance data.[1]
Visualizing the Workflow and Pathways
Diagrams created using Graphviz help to visualize the experimental process and the potential mechanisms of action of these compounds.
Caption: Experimental workflow for determining the cytotoxicity of Schiff bases.
Caption: Proposed signaling pathway for the induction of apoptosis by Schiff bases.
Mechanism of Action
The cytotoxic effects of 4'-Aminoacetophenone-derived Schiff bases are believed to be mediated through multiple pathways. The presence of the azomethine group (-HC=N-) is considered crucial for their biological activity.[2] Some proposed mechanisms include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death. This is often confirmed by observing apoptotic bodies in cancer cells and can involve the activation of key executioner proteins like caspase-9 and caspase-3.[3]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components and initiating apoptosis.[3]
-
Targeting Metabolic Pathways: Some Schiff bases have been investigated for their ability to interfere with cancer cell metabolism. This can involve the inhibition of mitochondrial complex I and key glycolytic enzymes like hexokinase, potentially targeting the Warburg effect in cancer cells.[4] This action may be linked to the activation of the AMPK/mTOR signaling pathway.[4]
-
DNA Interaction: Schiff bases and their metal complexes may exert their cytotoxic effects by binding to DNA, which can be through electrostatic interactions, potentially interfering with DNA replication and transcription.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 4'-Aminoacetophenone Derivatives and Standard Antibiotics
For Immediate Release
A comprehensive review of available data indicates that certain derivatives of 4'-Aminoacetophenone exhibit promising antimicrobial activity against clinically relevant bacteria, in some cases comparable to standard antibiotics. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing search for novel antimicrobial agents.
This publication delves into the antimicrobial profiles of 4'-Aminoacetophenone derivatives, specifically focusing on chalcones and azo compounds. By juxtaposing their in vitro efficacy, presented as Minimum Inhibitory Concentration (MIC) values, with that of established antibiotics such as Ampicillin and Ciprofloxacin, this guide aims to provide a clear perspective on their potential as future therapeutics.
Quantitative Antimicrobial Performance: A Comparative Overview
The antimicrobial activity of 4'-Aminoacetophenone derivatives and standard antibiotics is summarized below. The data, compiled from various studies, is presented to facilitate a comparative analysis of their potency against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: MIC Values of 4'-Aminoacetophenone Chalcone Derivatives versus Standard Antibiotics against Staphylococcus aureus
| Compound | Organism | MIC (µg/mL) | Reference |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | Staphylococcus aureus | 17.39 - 69.64 | [Calculated from µM range in source] |
| Halogenated 4'-aminochalcone (3c) | Staphylococcus aureus | 62.5 - 250 | [1] |
| Chalcone linked amines (Compound 36) | Staphylococcus aureus | 2.0 | [2] |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | [No citation available] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [No citation available] |
Table 2: MIC Values of 4'-Aminoacetophenone Derivatives versus Standard Antibiotics against Escherichia coli
| Compound | Organism | MIC (µg/mL) | Reference |
| Azo dyes from 4-Aminoacetophenone (A1, A4, B4) | Escherichia coli | Showed activity (qualitative) | [3] |
| Ampicillin | Escherichia coli | 4 | [No citation available] |
| Ciprofloxacin | Escherichia coli | 0.013 | [No citation available] |
Note: Direct comparison of MIC values should be approached with caution as the data is collated from different studies that may have employed varied experimental conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for two standard experiments used to determine the antimicrobial activity of chemical compounds.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Method.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of the 4'-Aminoacetophenone derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.
Workflow for Agar Disc Diffusion Assay
Caption: Workflow of the Agar Disc Diffusion Method.
Detailed Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton Agar plate.
-
Disc Application: Paper discs impregnated with a specific concentration of the 4'-Aminoacetophenone derivatives or standard antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Proposed Mechanisms of Antimicrobial Action
The precise signaling pathways for the antimicrobial activity of 4'-Aminoacetophenone derivatives are still under investigation. However, based on the known mechanisms of related chemical classes, the following pathways are proposed.
Proposed Mechanism for Chalcone Derivatives
Chalcones are believed to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell envelope and essential cellular processes.
Caption: Proposed antimicrobial mechanisms of chalcones.
Studies suggest that the α,β-unsaturated ketone moiety in chalcones can react with nucleophilic groups in essential bacterial proteins, leading to their inactivation.[4] Furthermore, some chalcones have been shown to disrupt the bacterial cell membrane and inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[2]
Proposed Mechanism for Azo Derivatives
Azo compounds are thought to interfere with fundamental cellular processes, including DNA replication and cellular respiration, leading to bacterial cell death.
Caption: Proposed antimicrobial mechanisms of azo compounds.
The antimicrobial properties of some azo compounds are attributed to their ability to inhibit DNA synthesis.[3] Additionally, some azo dyes can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death.
Conclusion
The preliminary data on 4'-Aminoacetophenone derivatives, particularly chalcones, demonstrate their potential as a source of new antimicrobial agents. Some derivatives exhibit potent activity against Staphylococcus aureus, with MIC values in the low microgram per milliliter range. While the currently available data for azo derivatives is less quantitative, it indicates activity against E. coli. Further research is warranted to elucidate their precise mechanisms of action, expand the spectrum of activity testing, and conduct in vivo efficacy and toxicity studies. The development of these compounds could offer a valuable contribution to the arsenal of drugs needed to combat the growing threat of antimicrobial resistance.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4'-Aminoacetophenone Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4'-Aminoacetophenone Hydrochloride, a key chemical intermediate. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, and this guide will delve into a validated HPLC method, while also presenting alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for a thorough comparative analysis. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparison of Quantitative Analytical Methods
The selection of an analytical method is a critical decision driven by factors such as the nature of the analyte, the sample matrix, and the desired sensitivity, accuracy, and precision. The following table summarizes the performance characteristics of three common analytical techniques for the quantification of aromatic amines like this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | >0.999[1] | >0.99[2] | >0.998[3] |
| Accuracy (% Recovery) | 99.06 - 101.05%[4] | Typically within 80 - 120%[2] | 99.4 - 103.0%[3] |
| Precision (%RSD) | <2%[3] | <15%[2] | <2%[3] |
| Limit of Detection (LOD) | 0.0157 - 0.0222 µg/mL[3] | Analyte dependent, can be in the µg/L range[2] | 0.0157 - 0.0222 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.07%[4] | Analyte dependent, can be in the µg/L range | 0.0415 - 0.0546 µg/mL[3] |
| Specificity | High | Very High | Low to Moderate |
| Robustness | High | Moderate | High |
Note: The data presented is illustrative and based on validated methods for structurally related aromatic amines and other pharmaceutical compounds due to the limited availability of a complete validation report for this compound.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.05 M acetic buffer, pH 5.9) in an isocratic elution. A common starting ratio is 20:80 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound; a wavelength of around 324 nm can be a starting point.[5]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method, which is particularly useful for the analysis of volatile and semi-volatile compounds.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., Rtx-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[6]
-
Injector Temperature: 250°C.[6]
-
Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 240°C at 10°C/min, and held for a suitable time.[6]
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.[6]
-
Scan Mode: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent. Derivatization may be necessary to improve volatility and thermal stability.
UV-Vis Spectrophotometry
This protocol describes a simple and rapid method for the quantification of this compound.
1. Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol and water mixture).[7]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve the sample in the solvent and dilute as necessary to fall within the linear range of the calibration curve.
3. Measurement:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC method validation and the analytical procedures for HPLC, GC-MS, and UV-Vis spectrophotometry.
References
- 1. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. jppres.com [jppres.com]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
- 7. omicsonline.org [omicsonline.org]
Unlocking Antitumor Potential: A Comparative Analysis of 4'-Aminoacetophenone-Based Compounds in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 4'-aminoacetophenone-based compounds against various cancer cell lines. It offers a detailed look at their performance against established chemotherapeutic agents, supported by experimental data and protocols.
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. 4'-Aminoacetophenone has emerged as a versatile scaffold for the synthesis of a diverse range of derivatives, including chalcones, Schiff bases, and organometallic complexes, which have demonstrated promising cytotoxic activity across a spectrum of cancer cell lines. This guide delves into the quantitative efficacy of these compounds, outlines the methodologies for their evaluation, and visualizes their mechanisms of action.
Comparative Efficacy: A Quantitative Overview
The antitumor activity of 4'-aminoacetophenone derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the IC50 values for representative 4'-aminoacetophenone-based compounds and compare them with standard-of-care chemotherapeutic drugs.
Table 1: Efficacy of 4'-Aminoacetophenone Based Compounds in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Compound Class | Reference |
| 4'-Aminoacetophenone Derivatives | ||||
| Palladium Complex (C3) | MCF-7 | 38.14 ± 1.19 | Metal Complex | [1] |
| Palladium Complex (C3) | MDA-MB-231 | 31.21 ± 2.56 | Metal Complex | [1] |
| Chalcone-dihydropyrimidine Hybrid | MCF-7 | 4.7 - 14.6 | Chalcone | [2] |
| Chalcone Derivative C49 | MCF-7 | 59.82 ± 2.10 | Chalcone | [3] |
| Chalcone Derivative C49 (in Doxorubicin-resistant MCF-7/DOX) | MCF-7/DOX | 65.69 ± 8.11 | Chalcone | [3] |
| Licochalcone A | MCF-7 | Not specified | Chalcone | [4] |
| Standard Chemotherapeutic | ||||
| Doxorubicin | MCF-7 | 0.4 - 1.65 | Anthracycline | |
| Doxorubicin (in Doxorubicin-resistant MCF-7/DOX) | MCF-7/DOX | 12.9 - 128.5 | Anthracycline | [5] |
Table 2: Efficacy in Lung Cancer Cell Line (A549)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Compound Class | Reference |
| 4'-Aminoacetophenone Derivatives | ||||
| Palladium Complex (C3) | A549 | 25.24 ± 0.91 | Metal Complex | [1] |
| Titanium Complex (TiH2L3) | A549 | 32.9 µg/mL | Metal Complex | [6] |
| Standard Chemotherapeutic | ||||
| Cisplatin | A549 | 4.97 - 16.48 | Platinum-based | [7][8] |
| Cisplatin | A549 | 3.3 ± 0.0 | Platinum-based | [9] |
Table 3: Efficacy in Glioblastoma Cell Lines (U87MG and U251MG)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Compound Class | Reference |
| 4'-Aminoacetophenone Derivatives | ||||
| Chalcone SHG-44 | U87MG | 70.39 | Chalcone | |
| Chalcone SHG-44 | U251MG | 64.19 | Chalcone | |
| Standard Chemotherapeutic | ||||
| Temozolomide (72h) | U87MG | ~230 (median) | Alkylating Agent | [10] |
| Temozolomide (5 days) | U87MG | ~105 | Alkylating Agent |
Table 4: Efficacy in Fibrosarcoma Cell Line (HT-1080)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Compound Class | Reference |
| 4'-Aminoacetophenone Derivatives | ||||
| Palladium Complex (C3) | HT-1080 | 13.24 ± 1.21 | Metal Complex | [1] |
| Standard Chemotherapeutic | ||||
| Doxorubicin | HT-1080 | Not specified | Anthracycline |
Experimental Protocols: A Guide to Methodologies
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed protocols for the key experiments used to assess the efficacy of 4'-aminoacetophenone-based compounds.
Synthesis of 4'-Aminoacetophenone Chalcones (General Protocol)
This protocol outlines the Claisen-Schmidt condensation, a common method for synthesizing chalcones.
Materials:
-
4'-Aminoacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl) (if necessary)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve equimolar quantities of 4'-aminoacetophenone and the desired substituted aromatic aldehyde in a minimal amount of ethanol.
-
Slowly add an aqueous solution of potassium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice. Acidify with dilute HCl if a precipitate does not form.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Purify the crude chalcone by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Test compounds (4'-aminoacetophenone derivatives and standard drugs)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for the desired time.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the cellular mechanisms affected by 4'-aminoacetophenone-based compounds, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for evaluating the anticancer efficacy of 4'-aminoacetophenone derivatives.
Caption: Simplified signaling pathway of apoptosis induced by 4'-aminoacetophenone derivatives.
Caption: Signaling pathway of G2/M cell cycle arrest induced by 4'-aminoacetophenone derivatives.
Conclusion
4'-Aminoacetophenone-based compounds, particularly chalcones and metal complexes, exhibit significant cytotoxic effects against a range of cancer cell lines, in some cases demonstrating potency comparable to or exceeding that of standard chemotherapeutic agents. Their mechanisms of action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest, primarily at the G2/M phase. The versatility of the 4'-aminoacetophenone scaffold allows for extensive chemical modification, offering a promising avenue for the development of novel, highly targeted anticancer drugs. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive O^N^O^ Schiff base appended homoleptic titanium(iv) complexes: DFT, BSA/CT-DNA interactions, molecular docking and antitumor activity against HeLa and A549 cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4'-Aminoacetophenone and its Hydrochloride Salt in Synthesis
For researchers, scientists, and drug development professionals, the choice between a free base and its salt form for a synthetic starting material can significantly impact reaction outcomes, handling, and scalability. This guide provides an objective comparison of 4'-Aminoacetophenone and 4'-Aminoacetophenone Hydrochloride, offering insights into their respective advantages and disadvantages in common synthetic applications. This analysis is supported by a review of their physicochemical properties and available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of these two compounds is essential for designing experimental setups, including solvent selection, reaction temperature, and purification strategies.
| Property | 4'-Aminoacetophenone (p-aminoacetophenone) | This compound |
| Molecular Formula | C₈H₉NO | C₈H₁₀ClNO |
| Molecular Weight | 135.17 g/mol [1] | 171.62 g/mol [2] |
| Appearance | Yellow solid with a pleasant odor.[1] | White to light yellow powder or crystals.[3] |
| Melting Point | 103-107 °C[4] | Decomposes around 98 °C[4] |
| Boiling Point | 293-295 °C[4][5] | Not applicable (decomposes) |
| Solubility | Soluble in hot water, ethanol, ether, acetone, and chloroform.[4][5][6] Limited solubility in cold water and benzene.[5] | Soluble in water.[3] |
The most significant difference lies in their solubility. The hydrochloride salt exhibits enhanced solubility in aqueous media, a critical factor in reactions requiring or favoring polar, protic solvents. Conversely, the free base is more soluble in a broader range of organic solvents.[4][5][6]
Performance in Key Synthetic Transformations
The utility of 4'-Aminoacetophenone and its hydrochloride salt is demonstrated in several key synthetic reactions. The choice between the two often hinges on the specific reaction conditions and the desired outcome.
Schiff Base Formation
The condensation reaction between the primary amine of 4'-aminoacetophenone and an aldehyde or ketone to form a Schiff base is a widely used transformation.
Using p-Aminoacetophenone: This is the conventional approach. The free amine readily undergoes nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, typically under acidic catalysis and with the removal of water.
Using this compound: The use of the hydrochloride salt in Schiff base synthesis is less common and generally requires the in-situ neutralization of the salt to liberate the free amine. This is typically achieved by adding a base, such as sodium hydroxide or a tertiary amine, to the reaction mixture. While this adds an extra step, it can be advantageous in certain contexts, such as when the starting aldehyde or ketone is only soluble in aqueous media.
Experimental Protocol: Synthesis of a Schiff Base using p-Aminoacetophenone
-
Materials:
-
p-Aminoacetophenone
-
Vanillin
-
Lime juice (as a natural acid catalyst)
-
-
Procedure:
-
p-Aminoacetophenone and vanillin are reacted using lime juice as a natural acid catalyst with the grinding method.
-
The resulting solid product is characterized.
-
-
Results:
-
A yellow solid, slightly soluble in water, is obtained.
-
Melting point: 160-162 °C.
-
Yield: 94.45%.[7]
-
Acylation
Acylation of the amino group is another fundamental reaction, often employed to introduce protecting groups or to synthesize amide-containing target molecules.
Using p-Aminoacetophenone: The free amine of p-aminoacetophenone is readily acylated using acylating agents like acetic anhydride or acyl chlorides. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Using this compound: Direct acylation of the hydrochloride salt is generally not feasible as the protonated amino group is not nucleophilic. Therefore, prior neutralization to the free base is necessary. However, in some cases, the hydrochloride salt can be used directly in a biphasic system (e.g., Schotten-Baumann conditions) where the reaction occurs at the interface of an aqueous phase (containing the dissolved hydrochloride and a base) and an organic phase (containing the acylating agent).
Experimental Protocol: Acylation of p-Aminoacetophenone
-
Materials:
-
p-Aminoacetophenone
-
Acetic anhydride
-
Pyridine
-
-
Procedure:
-
Dissolve p-aminoacetophenone (0.37 mole) in 250 ml of KOH-dried pyridine.
-
Add acetic anhydride (39.6 g).
-
Stir the mixture at room temperature for one and a half hours.
-
A thick suspension of a white solid will form.
-
Filter and dry the solid to obtain p-acetamidoacetophenone.
-
-
Results:
-
Yield: 44 g.
-
Diazotization and Azo Coupling
The diazotization of the primary amino group to form a diazonium salt, followed by coupling with an activated aromatic compound, is a cornerstone of azo dye synthesis.
Using p-Aminoacetophenone: The free amine is readily diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then immediately used in a coupling reaction.
Using this compound: The hydrochloride salt is the ideal starting material for diazotization reactions. The presence of the acid stabilizes the resulting diazonium salt. The reaction proceeds by treating an aqueous solution or suspension of the hydrochloride salt with sodium nitrite at low temperatures.
Experimental Protocol: Diazotization of p-Aminoacetophenone and Azo Coupling
-
Materials:
-
p-Aminoacetophenone
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Phenol
-
Sodium Hydroxide
-
-
Procedure:
-
Dissolve p-Aminoacetophenone (0.004 mol) in a mixture of 2 ml concentrated HCl and 10 ml distilled water at 0-5 °C.
-
In a separate flask, dissolve sodium nitrite (0.200 g) in 5 ml of distilled water at 0-5 °C.
-
Add the sodium nitrite solution to the p-aminoacetophenone solution in batches at 0-5 °C to form the diazonium salt.
-
In another flask, dissolve phenol (0.004 mol) in 5 ml of 35% NaOH at 0-5 °C.
-
Add the diazonium salt solution to the phenol solution with stirring at 0-5 °C.
-
Collect the resulting yellow precipitate.[8]
-
Logical Workflow for Reagent Selection
The decision to use 4'-Aminoacetophenone or its hydrochloride salt can be guided by the following workflow:
Caption: Decision workflow for selecting between p-aminoacetophenone and its hydrochloride salt.
Structural Comparison
The key structural difference lies in the protonation state of the amino group.
Caption: 2D structures of p-Aminoacetophenone and its hydrochloride salt.
Conclusion
The choice between 4'-Aminoacetophenone and its hydrochloride salt is primarily dictated by solubility requirements and the specific reaction conditions.
-
4'-Aminoacetophenone (p-aminoacetophenone) is the reagent of choice for reactions in a wide range of organic solvents. Its free amino group is readily available for nucleophilic attack in reactions like Schiff base formation and acylation.
-
This compound offers a distinct advantage in aqueous-based syntheses due to its enhanced water solubility. It is the preferred starting material for diazotization reactions as the acidic conditions stabilize the resulting diazonium salt. For other reactions requiring a nucleophilic amine, the hydrochloride salt necessitates a neutralization step.
By carefully considering the physicochemical properties and the nature of the desired transformation, researchers can select the optimal reagent to achieve their synthetic goals efficiently and effectively.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. jbiochemtech.com [jbiochemtech.com]
A Comparative Guide to Catalysts for the Reduction of 4-Nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 4-Aminoacetophenone.
The selective reduction of the nitro group in 4-nitroacetophenone is a critical transformation in organic synthesis, providing a direct route to 4-aminoacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. The choice of catalyst and reaction conditions plays a pivotal role in achieving high conversion and selectivity, minimizing by-product formation, and ensuring process efficiency. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the reduction of 4-nitroacetophenone to 4-aminoacetophenone is summarized in the table below. The data highlights key performance indicators such as conversion of the starting material and selectivity towards the desired product under various reaction conditions.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 4-Aminoacetophenone (%) | Reference |
| 2.7 wt% Ru/TiO₂ (anatase) | H₂ (1 atm) | Methanol | 55 - 115 | 1 - 12 | >99.9 | >99.9 | [1][2][3] |
| 2.7 wt% Ru/TiO₂ (rutile) | H₂ (1 atm) | Methanol | 55 | - | 99 | 83.5 | |
| Pd/C (5 wt%) | H₂ (2 atm) | Methanol | Room Temp. | 10 | - | High Yield | [4] |
| Rh/silica | H₂ (4 barg) | Isopropanol | 60 | - | - | High (up to 94% yield of 4-aminoacetophenone and 1-(4-aminophenyl)ethanol) | [5][6] |
| Sn | HCl | Water | Reflux | 1.5 | - | High (reduces nitro group selectively) | [7] |
| NaBH₄ / 10% Pd/C | Water | - | - | - | - | 66.89 (Yield) | [8] |
| NaBH₄ | Ethanol | Reflux | 1.5 | - | - | 85.5 (Yield of 1-(4-nitrophenyl)ethanol) | [8] |
| Pb-Pd/CaCO₃ | H₂ | - | - | - | - | 85 (Yield) | [5] |
| Rh/Al₂O₃ | H₂ | - | - | - | 59 | (mixture with 34% 1-(4-aminophenyl)ethanol) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Reduction using Ru/TiO₂ Catalyst
This protocol is based on the highly selective reduction of 4-nitroacetophenone using a ruthenium catalyst supported on anatase titanium dioxide.[1][2][3]
Materials:
-
4-nitroacetophenone
-
2.7 wt% Ru/TiO₂ (anatase) catalyst
-
Methanol
-
Hydrogen gas (1 atm)
-
Reaction flask equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a reaction flask, dissolve a known amount of 4-nitroacetophenone in methanol.
-
Add the 2.7 wt% Ru/TiO₂ (anatase) catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere at 1 atm.
-
Stir the reaction mixture vigorously at a temperature between 55-115°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction typically reaches completion within 1 to 12 hours.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reduction using Tin and Hydrochloric Acid
This classical method offers a chemoselective reduction of the nitro group.[7]
Materials:
-
4-nitroacetophenone (1.65 g)
-
Tin (granulated or small pieces, 3.3 g)
-
Concentrated Hydrochloric Acid (9 ml)
-
Water (24 ml)
-
Ammonia or 10% NaOH solution
-
Round bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Place the tin pieces and 4-nitroacetophenone in the round bottom flask.
-
Add water and then concentrated HCl to the flask.
-
Heat the mixture to reflux with stirring for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
If unreacted tin remains, filter the mixture.
-
Slowly add ammonia or 10% NaOH solution to the filtrate until a precipitate forms and the pH is basic.
-
Collect the precipitate by vacuum filtration and wash with water.
-
The crude product can be recrystallized from water.
Reduction using Sodium Borohydride and Palladium on Carbon
This method utilizes a common reducing agent in conjunction with a palladium catalyst.[8]
Materials:
-
4-nitroacetophenone (0.39 g)
-
10% Palladium on Carbon (Pd/C) (0.05 g)
-
Sodium Borohydride (NaBH₄)
-
Water (12.5 ml)
-
Three-neck conical flask with a magnetic stirrer
Procedure:
-
In the three-neck flask, suspend 10% Pd/C in 5 ml of water.
-
In a separate container, dissolve 0.39 g of NaBH₄ in 7.5 ml of water.
-
Add the NaBH₄ solution to the Pd/C suspension.
-
Add the 4-nitroacetophenone to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Extract the product from the aqueous solution using an appropriate organic solvent.
-
Dry the organic extracts and evaporate the solvent to obtain the product.
Visualizing the Process
To better understand the experimental and chemical pathways, the following diagrams are provided.
Caption: General experimental workflow for the catalytic reduction of 4-nitroacetophenone.
Caption: Simplified reaction pathway for the reduction of 4-nitroacetophenone.
References
- 1. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Assessing the Purity of Synthesized 4'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. For synthesized compounds like 4'-Aminoacetophenone Hydrochloride, a versatile building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an objective comparison of principal analytical methodologies for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and validation.
Comparison of Purity Assessment Methodologies
A multi-faceted approach is essential for the comprehensive purity profiling of synthesized this compound. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for assessing purity against a certified standard, and Melting Point Analysis as a fundamental indicator of purity.
Table 1: Comparison of Key Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning of the analyte and its impurities between a stationary phase and a liquid mobile phase. | The signal intensity of a nucleus is directly proportional to the molar concentration of the molecule. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | A pure crystalline solid exhibits a sharp, defined melting temperature range. Impurities depress and broaden this range. |
| Information Provided | - Percentage purity (area %)- Detection and quantification of process-related impurities (e.g., starting materials, by-products) and degradation products.- Retention time for identification. | - Absolute purity (w/w %) against a traceable standard.- Structural confirmation of the main component.- Identification and quantification of structurally related and some unrelated impurities. | - A narrow melting point range close to the literature value indicates high purity.- A broad or depressed range suggests the presence of impurities. |
| Typical Sensitivity | LOD: ~0.01 - 1 ng/mL for related aromatic amines.[1][2]LOQ: ~0.03 - 4 ng/mL for related aromatic amines.[1][2] | Can quantify impurities at levels of 0.1% and lower.[3] | Primarily a qualitative indicator; not suitable for quantifying trace impurities. |
| Advantages | - High precision and accuracy for quantification.- High sensitivity for detecting trace impurities.- Well-established and widely available. | - Primary analytical method; no need for a specific reference standard of the analyte.- Provides structural information.- Non-destructive to the sample.[4] | - Fast, simple, and low-cost.- Good first indicator of overall purity. |
| Limitations | - Requires reference standards for definitive impurity identification.- Response factors may vary between the main compound and impurities, affecting area % accuracy without correction. | - Lower throughput than HPLC.- Requires a high-field NMR spectrometer.- Signal overlap can complicate quantification in complex mixtures. | - Non-specific; does not identify impurities.- Insensitive to very low levels of impurities. |
Experimental Workflow for Purity Assessment
A logical and systematic workflow ensures that the purity of a synthesized batch of this compound is thoroughly and accurately evaluated. The process begins with preliminary checks and proceeds to more sensitive, quantitative methods.
Caption: Purity assessment workflow for 4'-Aminoacetophenone HCl.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate 4'-Aminoacetophenone from potential process-related impurities, such as unreacted starting materials (e.g., 4-Nitroacetophenone) and degradation products (e.g., 4-Aminophenol).
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm, or equivalent.[5]
-
Mobile Phase:
-
Solvent A: Deionized Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Gradient Program:
-
Start with a composition suitable to retain the analyte (e.g., 95:5 A:B), then ramp up the concentration of Solvent B to elute impurities and the main compound. A typical gradient might run from 5% to 95% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/minute.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 324 nm.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Solvents A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase starting composition.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, use relative response factors (RRFs) for known impurities if available.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This protocol provides a method to determine the absolute purity (w/w %) of the synthesized material using an internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial (to 0.01 mg accuracy).[6]
-
Accurately weigh a near-equimolar amount of the chosen internal standard into the same vial.[6]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until both components are fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (for both analyte and standard). A conservative value of 30 seconds is often sufficient.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For 4'-Aminoacetophenone, the aromatic protons are typically good candidates.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
Melting Point Determination
This is a fundamental technique to quickly assess the purity of a crystalline solid.
-
Instrumentation: Calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Sample Preparation:
-
Ensure the synthesized this compound sample is completely dry and finely powdered.[2]
-
Tap the open end of a capillary melting point tube into the powder to load a small amount of sample.[7]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 1-2 mm.[8]
-
-
Procedure:
-
Place the capillary tube into the heating block of the apparatus.[9]
-
If the approximate melting point is known, heat rapidly to about 20 °C below this temperature.[8]
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has completely liquefied (T2).[8]
-
-
Interpretation: The melting range is reported as T1 - T2. A pure compound will have a sharp melting range (typically ≤ 2 °C). Impurities will cause a depression and broadening of this range.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. ptfarm.pl [ptfarm.pl]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
The Multifaceted Biological Mechanisms of 4'-Aminoacetophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological mechanisms of action of 4'-Aminoacetophenone derivatives, supported by experimental data, detailed protocols, and pathway visualizations. This document summarizes the current understanding of how these compounds exert their anticancer, anti-inflammatory, and enzyme-inhibiting effects.
Introduction
4'-Aminoacetophenone is a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. These derivatives, including Schiff bases, chalcones, pyrimidines, and thiosemicarbazones, have demonstrated potent anticancer, anti-inflammatory, and enzyme-inhibitory properties. This guide delves into the molecular mechanisms underpinning these activities, presenting comparative data and detailed experimental methodologies to aid in the research and development of novel therapeutics.
Anticancer Activity of 4'-Aminoacetophenone Derivatives
Derivatives of 4'-aminoacetophenone have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with cell migration.
Comparative Anticancer Potency
The anticancer efficacy of various 4'-aminoacetophenone derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Palladium (II) Complex | Palladium complex of a 4-aminoacetophenone Schiff base | HT-1080 (Fibrosarcoma) | 13.24 ± 1.21 | [1] |
| A-549 (Lung Cancer) | 25.24 ± 0.91 | [1] | ||
| MCF-7 (Breast Cancer) | 38.14 ± 1.19 | [1] | ||
| MDA-MB-231 (Breast Cancer) | 31.21 ± 2.56 | [1] | ||
| Chalcone | SHG-44 | U87MG (Glioblastoma) | 70.39 | |
| U251MG (Glioblastoma) | 64.19 | |||
| Thiosemicarbazone | 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 (Melanoma) | 0.7 µg/mL | [2] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 µg/mL | [2] | |
| Pyrimidopyrimidine | Compound 3b | HCT-116 (Colorectal) | Close to Doxorubicin | [3] |
| MCF-7 (Breast Cancer) | Close to Doxorubicin | [3] | ||
| HEPG-2 (Hepatocellular) | Close to Doxorubicin | [3] | ||
| Compound 10b | HCT-116 (Colorectal) | Close to Doxorubicin | [3] | |
| MCF-7 (Breast Cancer) | Close to Doxorubicin | [3] | ||
| HEPG-2 (Hepatocellular) | Close to Doxorubicin | [3] | ||
| Compound 10c | HCT-116 (Colorectal) | Close to Doxorubicin | [3] | |
| MCF-7 (Breast Cancer) | Close to Doxorubicin | [3] | ||
| HEPG-2 (Hepatocellular) | Close to Doxorubicin | [3] |
Experimental Protocols for Anticancer Activity Assessment
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 4'-aminoacetophenone derivatives for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
MTT Assay Experimental Workflow
2. Wound Healing (Scratch) Assay for Cell Migration
This method assesses the ability of cancer cells to migrate and close a "wound" created in a cell monolayer.
-
Principle: A scratch is made in a confluent cell monolayer, and the rate of closure of this gap by cell migration is monitored over time.
-
Protocol:
-
Grow cancer cells to confluence in a 6-well plate.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
Anti-inflammatory Activity of 4'-Aminoacetophenone Derivatives
Several derivatives of 4'-aminoacetophenone exhibit potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of these derivatives is often evaluated by their ability to inhibit enzymes like cyclooxygenases (COX) and myeloperoxidase (MPO).
| Derivative Class | Specific Compound/Derivative | Target | IC50 (µM) | Reference |
| Aminochalcone | 4'-Aminochalcone | MPO (chlorinating activity) | 0.265 ± 0.036 | [2] |
| 4'-Amino-4-fluorochalcone | MPO (chlorinating activity) | 0.250 ± 0.081 | [2] | |
| 4'-Amino-4-methylchalcone | MPO (chlorinating activity) | 0.250 ± 0.012 | [2] | |
| Pyrimidine | 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | In vivo anti-inflammatory | More potent than ibuprofen | [4] |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d) | In vivo anti-inflammatory | More potent than ibuprofen | [4] | |
| Pyridine derivative (7a) | NO production in RAW 264.7 cells | 76.6 | [5] | |
| Pyrimidine derivative (9d) | NO production in RAW 264.7 cells | 88.7 | [5] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some 4'-aminoacetophenone derivatives, particularly chalcones, have been shown to inhibit this pathway.[6]
-
Mechanism: 4'-Hydroxychalcone inhibits the TNFα-induced NF-κB pathway by inhibiting proteasome activity. This leads to the stabilization of IκBα, preventing its degradation. As a result, the p65/p50 heterodimer of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[6] Notably, this inhibition of the proteasome does not affect the activity of IκB kinase (IKK).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4'-Aminoacetophenone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4'-aminoacetophenone analogs, focusing on their anticancer, anti-inflammatory, and tyrosinase inhibitory activities. The information presented is collated from various scientific studies to aid in the design and development of novel therapeutic agents.
Overview of Biological Activities
4'-Aminoacetophenone serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Modification of its amino and acetyl groups has led to the discovery of potent analogs with diverse pharmacological properties. The most extensively studied derivatives are chalcones, synthesized through the Claisen-Schmidt condensation of 4'-aminoacetophenone with various aldehydes.[1] These analogs have demonstrated significant potential as:
-
Anticancer Agents: Inducing apoptosis and exhibiting cytotoxicity against various cancer cell lines.[2]
-
Anti-inflammatory Agents: Modulating inflammatory pathways to reduce inflammation.[3]
-
Tyrosinase Inhibitors: Showing potential for the treatment of hyperpigmentation disorders.
Comparative Biological Data
The following tables summarize the quantitative biological data for various 4'-aminoacetophenone analogs from published studies.
Table 1: Anticancer Activity of 4'-Aminoacetophenone Analogs
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| SHG-44 (a chalcone derivative) | U87MG (Glioblastoma) | MTT Assay | Not specified, but showed significant cytotoxicity | [4] |
| SHG-44 (a chalcone derivative) | U251MG (Glioblastoma) | MTT Assay | Not specified, but showed significant cytotoxicity | [4] |
| Palladium(II) complexes with Schiff bases derived from 4-aminoacetophenone | MCF-7 (Breast Carcinoma) | SRB Assay | Not specified, but reduced cell growth by 80% | [2] |
| Palladium(II) complexes with Schiff bases derived from 4-aminoacetophenone | MDA-MB-435 (Melanoma) | SRB Assay | Not specified, but reduced cell growth by 80% | [2] |
Table 2: Anti-inflammatory Activity of 4'-Aminoacetophenone Chalcone Analogs
| Compound ID | Assay | Activity | Reference |
| Chalcone derivatives (general) | Carrageenan-induced paw edema in rats | Significant anti-inflammatory effect | [5] |
| Chalcone analog 3h | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | Potent inhibitory effect | [6] |
| Chalcone analog 3l | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | Potent inhibitory effect | [6] |
Note: Specific quantitative data like IC50 values for anti-inflammatory activity were not consistently available in the reviewed literature.
Table 3: Tyrosinase Inhibitory Activity of 4'-Aminoacetophenone Analogs
| Compound ID | Assay | IC50 (µM) | Reference |
| 4-aminophenylethylidenethiosemicarbazide derivatives | Tyrosinase Inhibition Assay | Generally potent, specific values not provided in abstract | Not specified in abstracts |
Note: While the potential for tyrosinase inhibition is noted, specific IC50 values for a range of 4'-aminoacetophenone analogs were not available in the initial search results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 4'-Aminoacetophenone Chalcone Analogs (Claisen-Schmidt Condensation)[1]
Principle: This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form a chalcone.
Materials:
-
4'-Aminoacetophenone
-
Substituted aromatic or heteroaromatic aldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve equimolar quantities of 4'-aminoacetophenone and the respective aldehyde in a minimal amount of ethanol.
-
Slowly add an aqueous solution of potassium hydroxide to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice.
-
If necessary, acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the separated solid, wash with cold water until neutral, and dry.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate and hexane mixture).
-
Characterize the synthesized chalcones using spectroscopic methods such as IR and ¹H NMR, and elemental analysis.[5]
Anticancer Activity Evaluation (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., U87MG, U251MG)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
4'-Aminoacetophenone analogs (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a desired density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema in Rats)[5]
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indication of its anti-inflammatory activity.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (4'-aminoacetophenone analogs)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the analogs).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30 or 60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme that catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation indicates tyrosinase inhibition.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Test compounds (4'-aminoacetophenone analogs)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, the phosphate buffer, and the tyrosinase solution.
-
Include a control well (with enzyme but no inhibitor) and a positive control well (with kojic acid).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at different time points to determine the reaction rate.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis workflow and a proposed signaling pathway for the anti-inflammatory and anticancer activities of 4'-aminoacetophenone chalcone analogs.
Caption: General workflow for the synthesis of 4'-aminoacetophenone chalcone analogs.
Caption: Proposed anti-inflammatory mechanism of chalcones via NF-κB and JNK signaling.[6]
Caption: Proposed intrinsic apoptosis pathway for the anticancer activity of 4'-aminoacetophenone analogs.[7]
Conclusion
The 4'-aminoacetophenone scaffold is a valuable starting point for the development of potent therapeutic agents. Structure-activity relationship studies have shown that the introduction of different substituents on the chalcone backbone significantly influences the biological activity. Further research, including more extensive quantitative analysis and elucidation of specific signaling pathways, will be crucial for the rational design of novel 4'-aminoacetophenone analogs with enhanced efficacy and selectivity for various therapeutic targets.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Comparing the anti-inflammatory activity of pyrimidines synthesized from 4-aminoacetophenone with ibuprofen.
In the persistent quest for more effective and safer anti-inflammatory agents, researchers have turned their attention to the synthesis of novel heterocyclic compounds. Among these, pyrimidine derivatives have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory activity of recently synthesized pyrimidine derivatives, using the widely recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen, as a benchmark. This evaluation is based on experimental data from preclinical studies, offering valuable insights for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of the synthesized pyrimidine compounds was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-established method for screening potential anti-inflammatory drugs. The percentage of edema inhibition was measured at specific time intervals after administration of the test compounds and compared with that of ibuprofen.
| Compound | Dose (mg/kg) | % Inhibition of Edema (3 hours) | % Inhibition of Edema (4 hours) | Reference |
| Ibuprofen | 40 | 60.66% | 69.52% | [1] |
| Pyrrolo[2,3-d]pyrimidine Analog (21) | - | 63.24% | 74.60% | [1] |
| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | - | Potent Activity | - | [2] |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d) | - | Potent Activity | - | [2] |
| Compound 3c | - | Higher than Ibuprofen | Higher than Ibuprofen | [3] |
| Compound 4b | - | Higher than Ibuprofen | Higher than Ibuprofen | [3] |
Note: A higher percentage of inhibition indicates greater anti-inflammatory activity.
The data clearly indicates that certain synthesized pyrimidine derivatives exhibit anti-inflammatory activity comparable to, and in some cases, exceeding that of ibuprofen. For instance, the pyrrolo[2,3-d]pyrimidine analog (21) demonstrated a higher percentage of edema inhibition at both 3 and 4-hour intervals compared to ibuprofen.[1] Similarly, compounds 3c and 4b were reported to have higher activity than ibuprofen at the 4-hour mark.[3] Furthermore, compounds 5b and 5d, which are 2,4,6-trisubstituted pyrimidines derived from chalcones synthesized from 4-aminoacetophenone, were identified as having the most potent anti-inflammatory activity among the tested series, comparable to the ibuprofen standard.[2]
Experimental Protocols
The evaluation of anti-inflammatory activity was primarily conducted using the carrageenan-induced paw edema model. This widely accepted in vivo assay is a reliable predictor of acute inflammation.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: The animals are divided into several groups: a control group, a standard group (receiving ibuprofen), and test groups (receiving the synthesized pyrimidine derivatives).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the test or standard group
-
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of both ibuprofen and the synthesized pyrimidine derivatives are largely attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1 can lead to undesirable gastrointestinal side effects. The development of novel pyrimidine derivatives often aims to achieve a higher selectivity for COX-2, potentially offering a better safety profile.
Experimental Workflow
The overall process of synthesizing and evaluating these novel pyrimidine compounds follows a structured workflow, from chemical synthesis to biological screening.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4'-Aminoacetophenone Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4'-Aminoacetophenone Hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Summary of Hazards
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its associated risks.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | May cause respiratory irritation.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Aquatic Toxicity | Toxic to aquatic life.[2] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other suitable protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound. This process is designed to prevent environmental contamination and ensure the safety of laboratory personnel.
1. Waste Collection:
- Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.[2]
- This container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.
2. Spill Management:
- In the event of a spill, immediately evacuate the area.
- For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[3]
- Do not allow the chemical to enter drains or waterways.[2]
- Wash the spill area thoroughly with soap and water.
3. Waste Disposal:
- This compound must be disposed of as hazardous waste.[4]
- Contact a licensed professional waste disposal service for proper disposal.[2]
- One recommended method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
- Never dispose of this chemical down the drain or in the regular trash.
4. Decontamination:
- Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound.
- Contaminated clothing should be removed and laundered separately before reuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling 4'-Aminoacetophenone Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4'-Aminoacetophenone Hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 99-92-3 (for 4'-Aminoacetophenone) |
| Molecular Formula | C₈H₉NO · HCl |
| Molecular Weight | 171.62 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
4'-Aminoacetophenone is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Proper PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Conforming to EN166 or NIOSH (US) standards, with side-shields.[2][5] |
| Chemical Goggles | Recommended when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique.[2][5] |
| Body Protection | Protective Clothing | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Respirator | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type ABEKP2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][5] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician if irritation persists.[2][3][4][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Remove contact lenses if present and easy to do.[3][4] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][5] |
Handling and Storage
Proper handling and storage are essential to maintain chemical integrity and prevent accidents.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure eyewash stations and safety showers are close to the workstation.[7]
-
Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2][5] Do not eat, drink, or smoke when using this product.[3]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[2][5] Launder contaminated clothing before reuse.[3]
Storage Plan:
-
Store away from incompatible materials such as strong oxidizing agents.[4][7]
-
Recommended storage temperature is between 15–25 °C.[4]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
Disposal Protocol:
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
-
Spills:
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
